molecular formula C4H9Cl<br>(CH3)2CHCH2Cl<br>C4H9Cl B167039 1-Chloro-2-methylpropane CAS No. 513-36-0

1-Chloro-2-methylpropane

Cat. No.: B167039
CAS No.: 513-36-0
M. Wt: 92.57 g/mol
InChI Key: QTBFPMKWQKYFLR-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropane, also known as isobutyl chloride, is a vital organochlorine compound (C₄H₉Cl) that serves as a highly reactive building block in organic synthesis . Its primary value stems from the chlorine atom's propensity for nucleophilic substitution reactions, making it an indispensable intermediate for producing amine derivatives and other complex molecules across various research and industrial sectors . This compound is a colorless, highly flammable liquid with a boiling point of approximately 68°C . It is crucial in the synthesis of pharmaceutical raw materials and drug intermediates, supporting innovative pipelines in the pharmaceutical industry . Furthermore, this compound is a key component in polymer production, contributing to the manufacturing of plastics, often as a precursor for plasticizers . Its applications also extend to the agrochemical and rubber industries, where it is used in synthesizing pesticides and improving the properties of rubber products . As a solvent, its chemical nature facilitates a range of organic reactions . Researchers should note that this is a highly flammable liquid and vapour . This product is intended for research and synthesis applications only. It is not approved for human consumption or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylpropane
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InChI

InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3
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InChI Key

QTBFPMKWQKYFLR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCl
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DSSTOX Substance ID

DTXSID4060153
Record name Propane, 1-chloro-2-methyl-
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Molecular Weight

92.57 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name Isobutyl chloride
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Boiling Point

69 °C
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Flash Point

-10 °C
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Solubility

Solubility in water: none
Record name ISOBUTYL CHLORIDE
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Density

Relative density (water = 1): 0.9
Record name ISOBUTYL CHLORIDE
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

150.0 [mmHg]
Record name Isobutyl chloride
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CAS No.

513-36-0
Record name Isobutyl chloride
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Record name Propane, 1-chloro-2-methyl-
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Record name ISOBUTYL CHLORIDE
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Melting Point

-131 °C
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Foundational & Exploratory

1-Chloro-2-methylpropane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-2-methylpropane

Introduction

This compound, also commonly known as isobutyl chloride, is a halogenated organic compound with the chemical formula C4H9Cl.[1][2] It is a clear, colorless, and volatile liquid at room temperature.[3][4] This compound serves as a crucial intermediate in organic synthesis, particularly in the production of amines and other derivatives for the pharmaceutical, agrochemical, and rubber industries.[1] Its utility also extends to its role as a solvent in various chemical processes.[1][5] This document provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols for their determination and relevant safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in research and industrial settings.

Table 1: General and Chemical Properties

PropertyValueReferences
IUPAC Name This compound[6]
Synonyms Isobutyl chloride, Propane, 1-chloro-2-methyl-[7]
CAS Number 513-36-0[7][8]
Molecular Formula C4H9Cl[1][2][6][8]
Molecular Weight 92.57 g/mol [6][8][9]
Chemical Structure (CH₃)₂CHCH₂Cl[8]
Reactivity Incompatible with strong oxidizing agents.[7][10] Reacts with lithium to form isobutyllithium.[10][11] It is prone to solvolysis reactions when dissolved in polar solvents.[3][4]
Hazardous Decomposition Upon combustion or thermal decomposition, it may release toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen chloride.[7]

Table 2: Physical Properties

PropertyValueReferences
Appearance Clear, colorless liquid[2][3][7][11]
Odor Strong[7]
Melting Point -131 °C[2][7][8][11]
Boiling Point 68-69 °C (at 760 mmHg)[1][2][3][7][8][11]
Density 0.883 g/mL at 25 °C[2][8][11]
Vapor Pressure 120 mmHg at 20 °C[7]
Vapor Density 3.19 (Air = 1)[7]
Refractive Index (n20/D) 1.398[2][8][11]
Solubility Insoluble in water (28 mg/L at 20 °C).[2][7][8][9] Miscible with alcohol and diethyl ether.[2][8][9][10]
Dipole Moment 2.00 D[12]

Table 3: Safety and Flammability Data

PropertyValueReferences
GHS Pictogram GHS02 (Flammable)[8]
Signal Word Danger[7][8]
Hazard Statement H225: Highly flammable liquid and vapor[8][13]
Flash Point -7 °C (19.4 °F) (method not specified) / -19.39 °C (-2.9 °F) (closed cup)[7][8]
Autoignition Temperature 395 °C (743 °F)[7]
Flammability Limits Lower: 2.00%, Upper: 8.80%[7]
Storage Temperature 2-8°C recommended[3][8]

Table 4: Spectroscopic Data

Spectroscopy TypeKey FeaturesReferences
Infrared (IR) C-H stretching: ~2880-3080 cm⁻¹; C-C-C skeletal vibrations: ~1140-1175 cm⁻¹ and 840-790 cm⁻¹; C-Cl stretching: ~580-780 cm⁻¹[14]
Proton NMR (¹H NMR) Shows 3 distinct proton environments with an integrated signal ratio of 6:2:1.[15]
Mass Spectrometry (MS) Exhibits molecular ion peaks (M⁺) at m/z 92 and 94 (due to ³⁵Cl and ³⁷Cl isotopes). The base ion peak is observed at m/z 43.[16]

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Protocol 1: Determination of Boiling Point (Thiele Tube Method)

This method determines the boiling point of a liquid using a small sample size.[17][18]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 110 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

  • Insert the thermometer and attached tube into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level.

  • Gently heat the side arm of the Thiele tube with a heat source. Convection currents will ensure uniform temperature distribution.[18]

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[18] Record this temperature.

Protocol 2: Determination of Density

This protocol outlines the measurement of density using a graduated cylinder and an electronic balance.[19][20]

Apparatus:

  • 10 mL or 25 mL graduated cylinder

  • Electronic balance (readable to at least 0.01 g)

  • Pasteur pipette

Procedure:

  • Ensure the graduated cylinder is clean and completely dry.

  • Place the empty graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.

  • Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Use a Pasteur pipette for precise volume adjustment, ensuring the bottom of the meniscus is on the volume mark.

  • Record the mass of the graduated cylinder containing the liquid.

  • If the balance was not tared, calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.

  • Calculate the density using the formula: Density (g/mL) = Mass (g) / Volume (mL) .

  • The procedure can be repeated with different volumes to ensure accuracy.[20]

Protocol 3: Determination of Solubility/Miscibility

This protocol determines the solubility of this compound in various solvents.[21][22]

Apparatus:

  • Several small test tubes

  • Test tube rack

  • Graduated pipettes or cylinders

  • Vortex mixer or spatula for stirring

Procedure:

  • Label a series of test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Diethyl Ether).

  • Add 2 mL of a chosen solvent to the corresponding test tube.

  • Add approximately 0.5 mL of this compound to the same test tube.

  • Vigorously shake the test tube or stir the mixture with a spatula for 60 seconds.[21]

  • Allow the mixture to stand and observe the result.

    • Soluble/Miscible: The mixture forms a single, clear, homogeneous phase.

    • Insoluble/Immiscible: The mixture forms two distinct layers or appears cloudy/emulsified.[21]

  • Record the observations for each solvent.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to this compound.

G cluster_main This compound Core Information cluster_phys Physical Details cluster_chem Chemical Details cluster_safety Safety Details main This compound (Isobutyl Chloride) phys_props Physical Properties main->phys_props chem_props Chemical Properties main->chem_props safety_info Safety Information main->safety_info bp Boiling Point: 68-69 °C phys_props->bp mp Melting Point: -131 °C phys_props->mp density Density: 0.883 g/mL phys_props->density solubility Solubility: Insoluble in Water phys_props->solubility formula Formula: C4H9Cl chem_props->formula mol_weight Mol. Weight: 92.57 g/mol chem_props->mol_weight reactivity Reactivity: Nucleophilic Substitution chem_props->reactivity hazard Hazard: Highly Flammable (H225) safety_info->hazard storage Storage: 2-8 °C, Ventilated safety_info->storage ppe PPE: Gloves, Eye Protection safety_info->ppe

Caption: Overview of this compound properties.

G start Start: 2-Methyl-1-propanol + Conc. HCl reaction Reaction (SN2 Mechanism) start->reaction separation Phase Separation (Separatory Funnel) reaction->separation wash_bicarb Wash with aq. NaHCO₃ (Neutralize Acid) separation->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water drying Dry with Anhydrous Na₂SO₄ wash_water->drying distillation Purification by Distillation drying->distillation product Final Product: This compound distillation->product

Caption: Synthesis workflow for this compound.

G start Add ~0.5 mL of Sample to ~2 mL of Solvent shake Shake/Stir Vigorously for 60 seconds start->shake observe Observe Mixture shake->observe soluble Result: Soluble/Miscible observe->soluble Homogeneous Phase? insoluble Result: Insoluble/Immiscible observe->insoluble Two Layers Form?

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 1-chloro-2-methylpropane (isobutyl chloride), a key building block in organic synthesis. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a versatile organochlorine compound widely utilized as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure facilitates nucleophilic substitution reactions and the formation of organometallic reagents, making it an essential component in the construction of complex molecular architectures. This guide explores the two principal methods for its synthesis: the substitution reaction of isobutanol with chlorinating agents and the free-radical halogenation of isobutane (B21531).

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and characterization.

PropertyValue
Molecular Formula C₄H₉Cl
Molecular Weight 92.57 g/mol
Appearance Colorless liquid
Boiling Point 68-69 °C
Melting Point -131 °C
Density 0.883 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.398
¹H NMR (CDCl₃) δ 1.05 (d, 6H), 2.05 (m, 1H), 3.40 (d, 2H) ppm
¹³C NMR (CDCl₃) δ 20.5 (CH₃), 29.5 (CH), 52.5 (CH₂Cl) ppm[1]
IR (neat) 2880-3080 (C-H stretch), 1140-1175 (C-C-C bend), 580-780 (C-Cl stretch) cm⁻¹[2]

Synthesis via Nucleophilic Substitution of Isobutanol

The most common laboratory-scale synthesis of this compound involves the conversion of the hydroxyl group of isobutanol (2-methyl-1-propanol) into a chlorine atom. This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and hydrochloric acid (HCl) being the most prevalent.

Reaction with Thionyl Chloride

The reaction of isobutanol with thionyl chloride is a reliable method that produces gaseous byproducts (SO₂ and HCl), simplifying purification. The reaction mechanism is dependent on the presence of a base such as pyridine (B92270).

  • In the absence of a base (Sₙi mechanism): The reaction proceeds with retention of configuration through an internal nucleophilic substitution.

  • In the presence of pyridine (Sₙ2 mechanism): Pyridine acts as a nucleophile and also neutralizes the HCl produced, leading to an inversion of configuration. This is the more commonly employed method for primary alcohols like isobutanol.[3][4][5]

Caption: Sₙ2 mechanism for the reaction of isobutanol with thionyl chloride in the presence of pyridine.

This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl chlorides.

Materials:

  • Isobutanol (2-methyl-1-propanol)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

  • Distilled water

Procedure:

  • In a 500 mL round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 46 mL (37 g) of isobutyl alcohol and 41 mL (40 g) of pure pyridine.

  • Protect the dropping funnel with a calcium chloride tube and add 73 mL (119 g) of freshly distilled thionyl chloride to it.

  • Cool the reaction flask in an ice bath. Add the thionyl chloride dropwise over a period of 3-4 hours with continuous stirring. A white solid may separate and partially dissolve as the reaction proceeds.

  • After the addition is complete, remove the ice bath and reflux the mixture for 45 minutes. The solid should dissolve completely.

  • Cool the flask and transfer the contents to a separatory funnel. The upper layer is the crude alkyl chloride.

  • Separate the upper layer and wash it cautiously with water, followed by a 5% sodium hydroxide solution, and then twice more with water.

  • Dry the crude product with anhydrous calcium chloride.

  • Purify the crude this compound by distillation using an efficient fractionating column. Collect the fraction boiling at 68-69 °C.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesYield (g)% Yield
Isobutanol74.12370.50--
Thionyl Chloride118.971191.00--
Pyridine79.10400.51--
This compound 92.57 - - 26 ~56%
Reaction with Hydrochloric Acid

The reaction of isobutanol with concentrated hydrochloric acid is another common method, often catalyzed by a Lewis acid like zinc chloride or a strong protic acid like sulfuric acid. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the chloride ion in an Sₙ2 reaction.

hcl_synthesis_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification isobutanol Isobutanol reaction_flask Reaction Flask (Cooling & Stirring) isobutanol->reaction_flask hcl Conc. HCl hcl->reaction_flask catalyst ZnCl₂ or H₂SO₄ catalyst->reaction_flask separation Phase Separation reaction_flask->separation washing Washing (Water, NaHCO₃ soln) separation->washing drying Drying (Anhydrous CaCl₂ or MgSO₄) washing->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound from isobutanol and HCl.

While a specific detailed protocol for isobutanol was not found in the initial search, the following is an analogous procedure based on the synthesis of tert-butyl chloride from tert-butanol.[6]

Materials:

  • Isobutanol

  • Concentrated hydrochloric acid

  • Zinc chloride (optional, as catalyst)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the desired amount of isobutanol.

  • Cool the flask in an ice bath.

  • Slowly add a molar excess of concentrated hydrochloric acid (and a catalytic amount of zinc chloride, if used) while stirring.

  • After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC. For primary alcohols, gentle heating might be required to increase the reaction rate.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and purify the product by fractional distillation, collecting the fraction boiling at 68-69 °C.

Synthesis via Free-Radical Halogenation of Isobutane

An alternative industrial-scale method for the synthesis of this compound is the free-radical chlorination of isobutane. This reaction is typically initiated by UV light or heat and proceeds via a radical chain mechanism. However, this method is less selective than nucleophilic substitution and produces a mixture of products.[2]

The chlorination of isobutane yields both this compound (from the substitution of a primary hydrogen) and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride, from the substitution of the tertiary hydrogen).

free_radical_chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Heat Cl2->Cl_rad Product1 This compound Cl2->Product1 Product2 2-Chloro-2-methylpropane Cl2->Product2 Isobutane Isobutane Cl_rad->Isobutane H abstraction HCl HCl Cl_rad->HCl Primary_rad Primary Isobutyl Radical Isobutane->Primary_rad Tertiary_rad Tertiary Butyl Radical Isobutane->Tertiary_rad Primary_rad->Cl2 Chlorine abstraction Tertiary_rad->Cl2 Chlorine abstraction rad1 Cl• + Cl• → Cl₂ rad2 R• + Cl• → R-Cl rad3 R• + R• → R-R

Caption: Reaction pathway for the free-radical chlorination of isobutane.

Product Distribution

The free-radical chlorination of isobutane is not highly selective. The product distribution is determined by the number of each type of hydrogen atom and their relative reactivity. At room temperature, the reaction yields approximately 62% this compound and 38% 2-chloro-2-methylpropane (tert-butyl chloride).

Product Distribution in Free-Radical Chlorination of Isobutane:

ProductType of Hydrogen SubstitutedRelative Yield
This compound Primary (1°)62%
2-Chloro-2-methylpropaneTertiary (3°)38%

Conclusion

This guide has detailed the primary synthetic routes for this compound, providing both theoretical and practical information for its preparation. The choice of synthesis method depends on the desired scale, purity requirements, and available starting materials. For laboratory-scale synthesis requiring high purity, the reaction of isobutanol with thionyl chloride in the presence of pyridine is often the preferred method due to its reliability and the straightforward purification of the product. The use of hydrochloric acid offers a more economical alternative, while free-radical chlorination of isobutane is more suited for industrial production where product separation can be integrated into the process. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

1-Chloro-2-methylpropane CAS Number 513-36-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-2-methylpropane (CAS 513-36-0)

Introduction

This compound, also widely known as isobutyl chloride, is a vital organochlorine compound with the chemical formula C₄H₉Cl. It is a clear, colorless, and highly flammable liquid at room temperature. Due to its chemical properties, particularly the reactivity of the chlorine atom, it serves as a crucial intermediate and building block in organic synthesis. Its primary applications are in the production of amine derivatives, which are essential for pharmaceuticals, agrochemicals, and the rubber industry. It is also utilized as a solvent and a key component in the manufacturing of plasticizers.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties
PropertyValueReferences
CAS Number 513-36-0
Synonyms Isobutyl chloride, Propane, 1-chloro-2-methyl-
Molecular Formula C₄H₉Cl / (CH₃)₂CHCH₂Cl
Molecular Weight 92.57 g/mol
Appearance Clear, colorless liquid
Odor Strong
Melting Point -131 °C
Boiling Point 68-69 °C (at 760 mmHg)
Density 0.883 g/mL at 25 °C
Vapor Pressure 120 mmHg at 20 °C
Refractive Index n20/D 1.398
Solubility Insoluble in water; miscible with alcohol and ether.
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Spectroscopic TechniqueCharacteristic DataReferences
¹H NMR The spectrum shows three distinct signals with an integrated proton ratio of 6:1:2, corresponding to the different chemical environments of the hydrogen atoms.
¹³C NMR The number of resonances in the ¹³C NMR spectrum can be used to distinguish this compound from its structural isomers.
Infrared (IR) Spectroscopy C-H stretching vibrations: ~2880 to 3080 cm⁻¹C-C-C skeletal vibrations: ~1140 to 1175 cm⁻¹ and 840 to 790 cm⁻¹C-Cl stretching vibrations: ~580 to 780 cm⁻¹

Synthesis and Reactivity

Synthesis

A common laboratory and industrial method for synthesizing this compound involves the chlorination of isobutanol. This is a substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. The reaction is typically carried out using a chlorinating agent such as hydrochloric acid (HCl), often in the presence of a catalyst like concentrated sulfuric acid to facilitate the reaction.

G Isobutanol Isobutanol ((CH₃)₂CHCH₂OH) Reagents + HCl (H₂SO₄ catalyst) Isobutanol->Reagents Product This compound ((CH₃)₂CHCH₂Cl) Reagents->Product Byproduct + H₂O Product->Byproduct

Caption: Synthesis of this compound from Isobutanol.

Reactivity

This compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The presence of branching on the adjacent carbon, however, introduces some steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-chlorobutane. It readily undergoes reactions with various nucleophiles to introduce the isobutyl group into other molecules. It is also known to undergo solvolysis when dissolved in polar or protic solvents.

G sub (CH₃)₂CHCH₂-Cl This compound prod (CH₃)₂CHCH₂-Nu Substituted Product sub:f0->prod lg Cl⁻ (Leaving Group) sub:f0->lg Bond Breaking nuc Nu⁻ (Nucleophile) nuc->sub:f0 SN2 Attack

Caption: General SN2 reaction of this compound.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a representative nucleophilic substitution reaction using sodium iodide in acetone (B3395972) (Finkelstein reaction).

  • Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of this compound in anhydrous acetone.

  • Reagent Addition : Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.

  • Reaction : Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.

  • Work-up : After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Filter the solid NaCl precipitate and wash it with a small amount of cold acetone.

  • Isolation : Evaporate the acetone from the filtrate under reduced pressure. The remaining crude product can be purified by distillation.

  • Analysis : Confirm the identity and purity of the resulting 1-Iodo-2-methylpropane using spectroscopic methods such as NMR and IR.

G start Start: this compound Sample nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir gcms GC-MS Analysis start->gcms interpret Data Interpretation and Spectral Analysis nmr->interpret ir->interpret gcms->interpret confirm Structure and Purity Confirmation interpret->confirm

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. Adherence to safety protocols is essential to mitigate risks.

Safety AspectInformationReferences
GHS Pictogram GHS02 (Flame)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.<

Physical properties of isobutyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Isobutyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isobutyl chloride (1-chloro-2-methylpropane). The information is presented to be a valuable resource for professionals in research, development, and analytical sciences who utilize this compound in their work. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for determining these properties are provided.

Isobutyl chloride is a colorless, flammable liquid with a characteristic odor.[1] It is an organochlorine compound and a primary alkyl halide, which makes it a useful reagent in organic synthesis.[2]

Table 1: General and Chemical Properties of Isobutyl Chloride

PropertyValue
Chemical Formula C₄H₉Cl[3]
Molecular Weight 92.57 g/mol [3]
CAS Number 513-36-0[3]
Appearance Colorless liquid[3][4]
Percent Composition C 51.90%, H 9.80%, Cl 38 .30%[5]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of isobutyl chloride, compiled from various sources.

Table 2: Thermodynamic and Physical State Properties

PropertyValueConditions
Boiling Point 68-69 °C(lit.)
Melting Point -131 °C[3](lit.)
Density 0.883 g/mLat 25 °C (lit.)
0.8773 g/cm³[6]at 20°C
Vapor Pressure 161 hPaat 20 °C
Flash Point -19.4 °C (-2.9 °F)closed cup
Standard Molar Enthalpy of Formation (Liquid) -191.1 kJ/mol[6]at 298.15 K
Standard Molar Enthalpy of Formation (Gas) -159.3 kJ/mol[6]at 298.15 K

Table 3: Optical and Electrical Properties

PropertyValueConditions
Refractive Index (n) 1.398[3]at 20°C (lit.)
Dipole Moment 2.00 D[7]
Dielectric Constant 6.49[7]

Table 4: Solubility Data

SolventSolubilityTemperature
Water 28 mg/L20 °C
Insoluble / None[5][8]
Ethanol (B145695) Miscible[4][5]
Ether Miscible[4][5]
Acetone Soluble[6]
Chloroform Soluble[6]
Carbon Tetrachloride Sparingly soluble[6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of isobutyl chloride.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[9]

Protocol:

  • Mass of Empty Cylinder: Place a clean, dry 25 mL or 50 mL graduated cylinder on an electronic balance and tare the balance to zero. Record this mass if not taring.

  • Volume Measurement: Carefully pour a known volume of isobutyl chloride (e.g., 20 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[10]

  • Mass Measurement: Place the graduated cylinder containing the isobutyl chloride back on the electronic balance and record the mass.

  • Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

  • Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.[9][10]

G start Start weigh_cylinder Weigh empty, dry graduated cylinder (m1) start->weigh_cylinder add_liquid Add a known volume of isobutyl chloride (V) weigh_cylinder->add_liquid weigh_again Weigh cylinder with isobutyl chloride (m2) add_liquid->weigh_again calculate Calculate Mass (m = m2 - m1) Calculate Density (ρ = m / V) weigh_again->calculate end_node End calculate->end_node

Caption: Workflow for Experimental Determination of Density.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

  • Apparatus Setup: Assemble a distillation apparatus. Place a small volume of isobutyl chloride in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Reading: Place a thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Observation: The boiling point is the temperature at which the liquid is boiling, and the temperature reading on the thermometer remains constant as the vapor condenses on the thermometer bulb and drips into the condenser.

  • Record: Record the stable temperature as the boiling point.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is commonly measured using a refractometer.[11]

Protocol:

  • Calibration: Calibrate the refractometer, typically an Abbe refractometer, using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of isobutyl chloride onto the clean, dry prism surface of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (usually 20°C). Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol or acetone) and a soft tissue after the measurement.

G start Start calibrate Calibrate Refractometer with a standard start->calibrate apply_sample Apply isobutyl chloride to the prism calibrate->apply_sample measure Close prism, allow temperature to stabilize, and align boundary on crosshairs apply_sample->measure read_value Read Refractive Index from the scale measure->read_value clean Clean Prism Surfaces read_value->clean end_node End clean->end_node

Caption: Workflow for Refractive Index Measurement.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a traditional approach.[12]

Protocol:

  • Preparation: Add an excess amount of isobutyl chloride (solute) to a known volume of the solvent (e.g., water) in a sealed flask or vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved isobutyl chloride separates completely from the solution.

  • Sampling: Carefully extract a sample from the clear, saturated supernatant without disturbing the undissolved layer.

  • Analysis: Determine the concentration of isobutyl chloride in the sample using a suitable analytical technique, such as gas chromatography (GC).

  • Calculation: The determined concentration represents the solubility of isobutyl chloride in that solvent at the specified temperature.

G cluster_factors Factors Influencing Solubility Temperature Temperature Solubility Solubility Temperature->Solubility affects Pressure Pressure (for gases) Pressure->Solubility affects Polarity Polarity of Solute and Solvent ('Like Dissolves Like') Polarity->Solubility affects

Caption: Key Factors Influencing the Solubility of a Compound.

References

1-Chloro-2-methylpropane material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-2-methylpropane

This guide provides comprehensive safety and technical information for this compound, also known as isobutyl chloride. The content is intended for researchers, scientists, and professionals in drug development who handle this chemical. The information is compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic, strong odor.[1] It is a highly flammable organochlorine compound.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C4H9Cl[1][2][3]
Molecular Weight 92.57 g/mol [2][3]
CAS Number 513-36-0[1][2]
Appearance Clear, colorless liquid[1][4]
Odor Strong, characteristic[1]
Boiling Point 68-69 °C (154.4-156.2 °F) at 760 mmHg[1][2][4]
Melting Point -131 °C (-203.8 °F)[1][4]
Flash Point -7 °C (19.4 °F)[1]
Density 0.883 g/mL at 25 °C[4]
Vapor Pressure 120 mmHg at 20 °C[1]
Vapor Density 3.19 (Air = 1)[1]
Water Solubility Insoluble (28 mg/L at 20 °C)[1][4]
Solubility in Other Solvents Miscible with ethanol (B145695) and ether[4]
Autoignition Temperature 395 °C (743 °F)[1]

Hazard Identification and Safety

This compound is classified as a highly flammable liquid and vapor.[1][3] It may cause skin, eye, and respiratory tract irritation.[3] In case of fire, it can decompose to produce toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen chloride.[1][4]

GHS Hazard Classification
  • Flammable Liquids: Category 2[1][5]

Hazard Statements
  • H225: Highly flammable liquid and vapour.[3][5]

Precautionary Statements

A comprehensive list of precautionary statements includes:

  • Prevention: P210, P233, P240, P241, P242, P243, P280[6][5]

  • Response: P303+P361+P353, P370+P378[6][5]

  • Storage: P403+P235[6][5]

  • Disposal: P501[6][5]

Fire and Explosion Data

Due to its low flash point, this compound poses a significant fire risk. Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]

ParameterValue
Flash Point -7 °C (19.4 °F)[1]
Flammability Limits in Air Lower: 2.0%
Upper: 8.8%
Suitable Extinguishing Media Carbon dioxide (CO2), dry chemical, foam, or water spray.[1][3]
Unsuitable Extinguishing Media Solid streams of water may be ineffective.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][3][5] However, it is known to be harmful if inhaled, swallowed, or absorbed through the skin.[3]

Exposure RouteEffects
Inhalation May cause respiratory tract irritation. High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1][3]
Skin Contact May cause skin irritation.[3]
Eye Contact May cause eye irritation.[3]
Ingestion May be harmful if swallowed.[3]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3][5]

Experimental Protocols

Handling and Storage

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Take precautionary measures against static discharge.[4][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.[3]

  • Recommended storage temperature is between 2-8°C.

  • Incompatible with strong oxidizing agents, strong bases, and active metals like sodium or potassium.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][7]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][3]

Spill and Leak Procedures
  • Small Spills (<50 mL):

    • Ensure adequate ventilation and eliminate all ignition sources.[8]

    • Wear appropriate PPE (gloves, eye protection, and respirator if necessary).[7][8]

    • Absorb the spill with inert material (e.g., sand, vermiculite).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[1][8]

    • Clean the spill area with soap and water.[7]

  • Large Spills (>50 mL):

    • Evacuate the area immediately.[7][8]

    • If the spill is outside of a fume hood, call emergency services (911), and if safe to do so, pull the fire alarm and exit the building.[7]

    • Prevent further leakage or spillage if safe to do so.[3][8]

    • Do not let the product enter drains.[3][4][8]

Visualizations

Safe Handling Workflow for this compound

Safe_Handling_Workflow start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->ppe ventilation 3. Ensure Proper Ventilation (Use Chemical Fume Hood) ppe->ventilation handling 4. Handle Chemical - Keep away from ignition sources - Use non-sparking tools - Ground equipment ventilation->handling storage 5. Store Properly - Cool, dry, well-ventilated area - Tightly sealed container - Away from incompatibles handling->storage waste 6. Dispose of Waste - Collect in approved container - Follow institutional protocols handling->waste spill Spill or Exposure Occurs handling->spill Incident? end End of Procedure storage->end waste->end spill->storage No spill_response Follow Spill Response Protocol spill->spill_response Yes first_aid Administer First Aid spill_response->first_aid If exposed spill_response->end first_aid->end

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core thermodynamic properties of 1-Chloro-2-methylpropane (isobutyl chloride). The information contained herein is essential for process development, safety assessments, and computational modeling in research, pharmaceutical, and chemical manufacturing environments. This guide presents critically evaluated data, details the experimental methodologies for their determination, and visualizes the fundamental relationships between these properties.

Quantitative Thermodynamic Data

A summary of the key thermodynamic and physical properties of this compound is presented in the tables below for ease of reference and comparison.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₉Cl[1][2]
Molecular Weight92.57 g/mol [1][3]
CAS Number513-36-0[1][2]
AppearanceClear, colorless liquid[4][5]
Density0.88 g/cm³ at 20°C[6]
Refractive Index1.3975 at 20°C (589 nm)[6]
Dipole Moment2.00 D[7]

Table 2: Core Thermodynamic Properties

PropertyValueNotes
Melting Point-131 °C[3][6][7][8][9]
Boiling Point68-69 °C at 1013 hPa[3][4][6][8][9][10]
Flash Point-17 °C[3][6]Closed cup
Enthalpy of Vaporization (ΔHvap)29.22 kJ/mol[11]At 341.6 K
Vapor Pressure161 hPa[3][6][12]At 20 °C
Standard Enthalpy of Formation (ΔHf°)-38.1 kcal/mol (-159.4 kJ/mol)[13]MOPAC calculation
Autoignition Temperature395 °C[3][6]
Explosion Limits2.0 - 8.8 %(V)[3][6]

Table 3: Temperature-Dependent Thermodynamic Data from NIST/TRC Web Thermo Tables [14]

PropertyTemperature Range
Phase Boundary Pressure 160 K to 522.299 K
Density (Liquid) 160 K to 522.299 K
Enthalpy of Vaporization 255 K to 522.299 K
Heat Capacity at Saturation (Liquid) 250 K to 510 K
Heat Capacity at Constant Pressure (Ideal Gas) 200 K to 1500 K
Enthalpy (Liquid) 250 K to 510 K
Enthalpy (Ideal Gas) 200 K to 1500 K
Entropy (Liquid) 250 K to 510 K
Entropy (Ideal Gas) 200 K to 1500 K

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and standardized experimental methodologies. The following sections detail the protocols for measuring key thermodynamic parameters of liquid samples like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is determined by measuring the heat of combustion in a bomb calorimeter.

  • Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter, a certified benzoic acid standard for calibration, a platinum or quartz crucible, a digital thermometer with a resolution of at least 0.001 K, and a high-pressure oxygen source.

  • Methodology:

    • A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible.

    • A known length of fuse wire is connected to the ignition system and placed in contact with the sample.

    • A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere and dissolution of acidic combustion products.

    • The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm.

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

    • The sample is ignited via an electrical charge through the fuse wire.

    • The temperature of the surrounding water is recorded at regular intervals through the combustion period and until a stable post-reaction temperature is reached.

    • The heat capacity of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

    • The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter, with corrections for the heat of ignition and the formation of nitric and hydrochloric acids. The standard enthalpy of formation is then derived using Hess's Law.

Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is the most accurate method for measuring the heat capacity of liquids over a range of temperatures.

  • Apparatus: An adiabatic calorimeter, which includes a sample vessel, a surrounding adiabatic shield, a high-vacuum chamber to minimize heat loss, a precision thermometer (e.g., platinum resistance thermometer), and a stable power source for heating.

  • Methodology:

    • A degassed, known mass of this compound is hermetically sealed in the sample vessel.

    • The sample vessel and the surrounding adiabatic shield are cooled to the lowest temperature of the desired measurement range.

    • A precisely measured quantity of electrical energy is supplied to the heater within the sample vessel, causing a small increase in the sample's temperature (typically 1-5 K).

    • Throughout the heating period, the temperature of the adiabatic shield is continuously and automatically adjusted to match the temperature of the sample vessel, thereby creating a zero temperature gradient and preventing heat exchange with the surroundings.

    • The temperature of the sample is monitored until thermal equilibrium is re-established.

    • The heat capacity of the sample is calculated from the amount of electrical energy supplied and the measured temperature rise.

    • This process is repeated in a stepwise manner across the entire desired temperature range to determine the heat capacity as a function of temperature.

Vapor Pressure via Ebulliometry or Isoteniscope Method

Vapor pressure is determined by measuring the boiling temperature of the liquid at various controlled pressures.

  • Apparatus: An ebulliometer or an isoteniscope.

    • Ebulliometer: Consists of a boiler, a Cottrell pump to ensure the thermometer is bathed in the vapor-liquid equilibrium mixture, a precision thermometer, a condenser, and a connection to a pressure control and measurement system.[13]

    • Isoteniscope: A U-tube manometer partially filled with the sample liquid, connected to a sample bulb and a pressure control system.[8]

  • Methodology (Ebulliometry):

    • The ebulliometer is filled with a pure sample of this compound.

    • The system is connected to a vacuum pump and a manostat to control the pressure.

    • The pressure is set to a specific value, and the liquid is heated to a gentle boil.

    • The Cottrell pump ensures that the thermometer bulb is continuously wetted with the boiling liquid, allowing for an accurate measurement of the equilibrium temperature.

    • Once the temperature and pressure readings are stable, they are recorded.

    • The pressure is adjusted to a new setpoint, and the corresponding equilibrium boiling temperature is measured.

    • This procedure is repeated for a range of pressures to obtain a vapor pressure curve.

Visualization of Thermodynamic Relationships

The interplay between the fundamental thermodynamic properties of this compound can be visualized to understand their dependencies.

Thermodynamic_Interrelationships cluster_fundamental Fundamental Properties cluster_derived Derived & Phase Change Properties Enthalpy_Formation Standard Enthalpy of Formation (ΔH_f°) Gibbs_Energy Gibbs Free Energy of Formation (ΔG_f°) Enthalpy_Formation->Gibbs_Energy Entropy Standard Entropy (S°) Entropy->Gibbs_Energy ΔG_f° = ΔH_f° - TΔS_f° Heat_Capacity Heat Capacity (C_p) Heat_Capacity->Entropy S° = ∫(C_p/T)dT Vapor_Pressure Vapor Pressure Boiling_Point Normal Boiling Point Vapor_Pressure->Boiling_Point Defined at P_vap = 1 atm Enthalpy_Vaporization Enthalpy of Vaporization (ΔH_vap) Enthalpy_Vaporization->Vapor_Pressure Clausius-Clapeyron Equation Enthalpy_Vaporization->Boiling_Point Trouton's Rule relates

Caption: Logical workflow of thermodynamic property relationships.

This guide serves as a foundational resource for understanding the thermodynamic behavior of this compound. The provided data and methodologies are intended to support further research and development activities.

References

Gas-solid virial coefficient of 1-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gas-Solid Virial Coefficient of 1-Chloro-2-methylpropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The second gas-solid virial coefficient, B2s, is a crucial thermodynamic quantity that describes the interactions between a gas molecule and a solid surface. It provides valuable insight into the adsorption behavior and intermolecular forces at the gas-solid interface. For a compound like this compound (isobutyl chloride), understanding its interaction with various solid surfaces is pertinent in fields such as catalysis, chromatography, and material science. A negative B2s value indicates an attractive interaction between the gas and the solid, while a positive value signifies a repulsive net interaction. The magnitude of B2s is influenced by factors including temperature, the nature of the gas, and the properties of the solid adsorbent.

Quantitative Data

As of the latest literature review, specific experimental values for the gas-solid virial coefficient of this compound are not publicly documented. For illustrative purposes, data obtained from experimental determination would be presented as follows:

Solid AdsorbentTemperature (K)B2s (cm³/g)
Example: Graphitized Carbon Black300Data Not Available
Example: Graphitized Carbon Black325Data Not Available
Example: Graphitized Carbon Black350Data Not Available
Example: Zeolite 5A300Data Not Available
Example: Zeolite 5A325Data Not Available
Example: Zeolite 5A350Data Not Available

Experimental Protocol: Determination of B2s via Gas-Solid Chromatography

Gas-Solid Chromatography (GSC) is a precise and efficient method for determining second gas-solid virial coefficients.[2] The protocol involves injecting small, finite amounts of the vapor of the substance under investigation (the solute), in this case, this compound, into an inert carrier gas stream flowing through a column packed with the solid adsorbent.

1. Materials and Equipment:

  • Gas Chromatograph: A standard GC equipped with a Thermal Conductivity Detector (TCD) is suitable.[2]

  • Chromatography Column: A stainless steel or copper tube of known dimensions (e.g., 20-100 cm length, 4-6 mm outer diameter) packed with a known mass of the solid adsorbent.[2]

  • Solid Adsorbent: The material of interest (e.g., graphitized carbon black, zeolite, silica). The surface area and properties of the adsorbent should be well-characterized.

  • Carrier Gas: An inert gas like Helium or Nitrogen that does not interact with the stationary phase.[3]

  • Analyte: High-purity this compound (≥99.0%).[4]

  • Flow Meter: To accurately measure the carrier gas flow rate.

  • Injection System: A gas-tight syringe for injecting precise volumes of the analyte vapor.

2. Experimental Procedure:

  • Column Preparation and Conditioning: The solid adsorbent is packed uniformly into the column and its mass is accurately determined. The packed column is then installed in the GC oven and conditioned by heating it under a steady flow of carrier gas (e.g., to 500 K for several hours) to remove any impurities and adsorbed water.[2][3]

  • System Equilibration: The GC oven temperature is set to the desired experimental temperature and allowed to stabilize. The carrier gas flow rate is set and measured accurately.

  • Sample Injection: A small, known amount of this compound vapor is injected into the carrier gas stream. The amount should be small enough to ensure operation in the Henry's Law region of the adsorption isotherm.

  • Data Acquisition: The retention time, tR, which is the time taken for the analyte to travel from the injector to the detector, is recorded from the resulting chromatogram.[5] The peak area is also recorded to ensure the injected amount is within the linear range of the detector.

  • Repetition: The measurement is repeated at different temperatures to study the temperature dependence of the gas-solid interaction.

3. Data Analysis and Calculation: The second gas-solid virial coefficient (B2s) is calculated from the net retention volume (VN) of the analyte.

  • Step 1: Calculate the Net Retention Volume (VN): VN = J * Fc * (tR - tM)

    Where:

    • J is the James-Martin gas compressibility correction factor.

    • Fc is the carrier gas flow rate at the column outlet, corrected for temperature and water vapor pressure.

    • tR is the retention time of this compound.

    • tM is the retention time of a non-adsorbing gas (the hold-up time), often the carrier gas itself.

  • Step 2: Relate Net Retention Volume to the Henry's Law Constant (KH): The net retention volume is directly related to the Henry's Law constant for adsorption.

  • Step 3: Calculate B2s: The relationship between the retention volume and the virial coefficients is given by a complex equation that simplifies under the conditions of infinite dilution of the solute in the gas phase. The second gas-solid virial coefficient can be derived from the temperature dependence of the net retention volume.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Pack Column with Solid Adsorbent p2 Install Column in GC Oven p1->p2 p3 Condition Column (Heating under Carrier Gas Flow) p2->p3 e1 Set and Stabilize Oven Temperature p3->e1 e2 Set and Measure Carrier Gas Flow Rate e1->e2 e3 Inject Known Amount of This compound Vapor e2->e3 e4 Acquire Chromatogram (Retention Time, tR) e3->e4 a1 Calculate Net Retention Volume (VN) e4->a1 a2 Determine Henry's Law Constant (KH) a1->a2 a3 Calculate B2s from Temperature Dependence a2->a3

Caption: Experimental workflow for determining B2s via Gas-Solid Chromatography.

G B2s Gas-Solid Virial Coefficient (B2s) Temp Temperature Temp->B2s Gas Gas Properties (this compound) Gas->B2s Polarity Polarity Gas->Polarity Size Molecular Size Gas->Size Polarizability Polarizability Gas->Polarizability Solid Solid Surface Properties Solid->B2s SurfaceArea Surface Area Solid->SurfaceArea Porosity Porosity Solid->Porosity SurfaceChem Surface Chemistry Solid->SurfaceChem

Caption: Factors influencing the gas-solid virial coefficient (B2s).

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-2-methylpropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropane, also known as isobutyl chloride, is a versatile haloalkane intermediate widely employed in organic synthesis. Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of the isobutyl group into a variety of molecular frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Friedel-Crafts alkylation, the formation of Grignard reagents, and nucleophilic substitution reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₉Cl
Molecular Weight 92.57 g/mol
Appearance Colorless liquid
Boiling Point 68-69 °C
Density 0.883 g/mL at 25 °C
CAS Number 513-36-0

Application 1: Friedel-Crafts Alkylation

This compound serves as an alkylating agent in Friedel-Crafts reactions, enabling the introduction of a butyl isomer onto an aromatic ring. A key feature of this reaction is the propensity for carbocation rearrangement, which typically leads to the formation of a tert-butyl substituted arene as the major product.

Reaction Pathway: Carbocation Rearrangement

The reaction proceeds through the formation of a primary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a hydride shift. This tertiary carbocation then acts as the electrophile in the electrophilic aromatic substitution.

G cluster_0 Carbocation Formation and Rearrangement cluster_1 Electrophilic Aromatic Substitution This compound This compound Primary Carbocation Primary Carbocation This compound->Primary Carbocation + AlCl3 Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation Hydride Shift Intermediate Arenium Ion Intermediate Tertiary Carbocation->Intermediate + Benzene (B151609) AlCl3 AlCl3 Benzene Benzene tert-Butylbenzene tert-Butylbenzene Intermediate->tert-Butylbenzene - H+

Caption: Friedel-Crafts alkylation with this compound.

Experimental Protocol: Synthesis of tert-Butylbenzene

This protocol details the Friedel-Crafts alkylation of benzene using this compound, which rearranges to form tert-butylbenzene.[1]

Materials:

  • Benzene (anhydrous)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous benzene and anhydrous aluminum chloride.

  • Cool the flask in an ice-salt bath.

  • Slowly add this compound dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of several hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional hour at 0-5 °C.

  • Slowly add crushed ice to the reaction mixture to quench the reaction, followed by cold water and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.

  • Filter the drying agent and purify the product by fractional distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount/VolumeMolesYield (%)Boiling Point (°C)
Benzene78.11175 mL~1.98-80
This compound92.5750 g~0.54-68-69
Aluminum Chloride133.3450 g~0.37--
tert-Butylbenzene134.2235-45 g~0.26-0.3448-63%167

Application 2: Grignard Reagent Formation

This compound is a suitable precursor for the synthesis of isobutylmagnesium chloride, a valuable Grignard reagent. This organometallic compound serves as a potent nucleophile and a strong base in various organic transformations, enabling the formation of new carbon-carbon bonds.

Experimental Workflow

The formation of a Grignard reagent requires anhydrous conditions to prevent its reaction with water. The general workflow involves the reaction of the alkyl halide with magnesium metal in an ethereal solvent.

G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reactants Add Mg turnings and anhydrous ether Setup->Reactants Addition Slowly add this compound Reactants->Addition Initiation Initiate reaction (e.g., with iodine crystal) Addition->Initiation Reflux Maintain reflux until Mg is consumed Initiation->Reflux Product Isobutylmagnesium chloride solution Reflux->Product

Caption: Workflow for Grignard reagent synthesis.

Experimental Protocol: Preparation of Isobutylmagnesium Chloride

This protocol is adapted from a general procedure for the synthesis of Grignard reagents and can be applied to this compound.[2]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Iodine crystal (as initiator)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of this compound in anhydrous diethyl ether to the dropping funnel.

  • Add a small crystal of iodine to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has initiated, add the this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has been consumed.

  • The resulting greyish solution of isobutylmagnesium chloride is ready for use in subsequent reactions. The concentration can be determined by titration.

Quantitative Data (based on a similar preparation): [2]

ReactantMolar Mass ( g/mol )AmountMoles
Magnesium24.313.22 g0.132
1-Chlorobutane (analog)92.579.26 g0.1
Product (n-butylmagnesium chloride) --~0.073
Yield (%) --~73%

Application 3: Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound can undergo nucleophilic substitution reactions. However, the presence of branching at the β-carbon can introduce steric hindrance, potentially slowing down Sₙ2 reactions and favoring elimination (E2) pathways, especially with strong, bulky bases. With good, less sterically demanding nucleophiles, substitution products can be obtained.

Signaling Pathway: Sₙ2 vs. E2 Competition

The reaction of this compound with a nucleophile/base can lead to either a substitution (Sₙ2) or an elimination (E2) product. The outcome is influenced by the nature of the nucleophile/base and the reaction conditions.

G This compound This compound SN2_Product Substitution Product This compound->SN2_Product  Sₙ2 Pathway E2_Product Elimination Product This compound->E2_Product  E2 Pathway Nucleophile Nucleophile Nucleophile->this compound

Caption: Competing Sₙ2 and E2 pathways.

Experimental Protocol: Nucleophilic Substitution with Sodium Ethoxide

This protocol describes a representative nucleophilic substitution reaction where this compound is reacted with sodium ethoxide. Both substitution (isobutyl ethyl ether) and elimination (isobutylene) products can be formed.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • The ratio of substitution to elimination products can be determined by GC-MS or NMR analysis of the crude product mixture. Further purification can be achieved by fractional distillation.

Quantitative Data: The ratio of substitution to elimination products is highly dependent on the reaction conditions (temperature, solvent, and the nature of the base/nucleophile). For a primary halide like this compound reacting with sodium ethoxide, a significant amount of the elimination product is expected due to the basicity of the ethoxide ion.

ReactantMolar Mass ( g/mol )Concentration/Amount
This compound92.57e.g., 0.1 M
Sodium Ethoxide68.05e.g., 0.1 M
Product Ratio (Sₙ2:E2) -Variable

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its applications in Friedel-Crafts alkylation, Grignard reagent formation, and nucleophilic substitution reactions provide access to a wide range of isobutyl-containing compounds and their rearranged isomers. Careful consideration of reaction conditions is crucial to control the outcome, particularly in managing carbocation rearrangements in Friedel-Crafts reactions and the competition between substitution and elimination pathways in reactions with nucleophiles/bases. The protocols provided herein serve as a guide for the practical application of this important synthetic intermediate.

References

Application Notes and Protocols: 1-Chloro-2-methylpropane as a Precursor for Isobutyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of isobutyllithium (B1630937), a versatile and powerful organolithium reagent, using 1-chloro-2-methylpropane as the precursor. Organolithium compounds are fundamental tools in organic synthesis, serving as potent bases and nucleophiles for the formation of carbon-carbon bonds.[1] These protocols are intended for use by trained chemists in a controlled laboratory setting. Adherence to strict safety precautions is paramount due to the pyrophoric nature of isobutyllithium.

Introduction

This compound, also known as isobutyl chloride, is a readily available and cost-effective starting material for the preparation of isobutyllithium.[2][3] The synthesis involves the reaction of this compound with lithium metal in an inert solvent, typically an ether such as petroleum ether.[2][4][5] Isobutyllithium is a strong base and a useful nucleophile in a wide array of chemical transformations, including metallation, nucleophilic addition to carbonyl compounds, and as an initiator for polymerization.[1] Its utility is prominent in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries.[3]

Chemical Reaction:

(CH₃)₂CHCH₂Cl + 2Li → (CH₃)₂CHCH₂Li + LiCl

This document outlines the necessary reagents, equipment, a detailed step-by-step synthesis protocol, methods for determining the concentration of the prepared reagent, and comprehensive safety procedures.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₄H₉Cl92.5768-69[4]0.883[4]
LithiumLi6.9413420.534
IsobutyllithiumC₄H₉Li64.09Decomposes~0.69 (in hydrocarbon solvent)
Petroleum EtherMixtureVariable30-60~0.64
Table 2: Typical Reaction Parameters and Expected Yield
ParameterValue
Molar Ratio (this compound:Li)1 : 2.2
SolventAnhydrous Petroleum Ether
Reaction Temperature-10°C to 0°C
Addition Time1-2 hours
Reaction Time2-4 hours
Expected Yield (Titrated) 70-90%

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound (≥99%, anhydrous)

    • Lithium metal (dispersion in mineral oil or wire/shot)

    • Anhydrous petroleum ether (or other suitable ether solvent like diethyl ether)

    • Argon or Nitrogen gas (high purity) for inert atmosphere

    • Standardized secondary butanol solution in xylene (for titration)

    • 1,10-Phenanthroline (B135089) (indicator for titration)

    • Anhydrous hexane (B92381) (for rinsing)

    • Isopropanol (for quenching)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Schlenk line or glove box for inert atmosphere operations

    • Syrtinges and needles

    • Low-temperature thermometer

    • Ice-salt bath or cryocooler

    • Glassware for titration (burette, flasks)

Synthesis of Isobutyllithium

WARNING: This procedure must be conducted under a strict inert atmosphere (argon or nitrogen) as isobutyllithium is pyrophoric and reacts violently with air and moisture. All glassware must be oven- or flame-dried before use.

  • Preparation of Lithium: In a three-necked flask equipped with a magnetic stir bar, condenser, and a dropping funnel, add lithium metal (2.2 equivalents) under a positive pressure of inert gas. If using lithium dispersion, wash it with anhydrous hexane to remove the mineral oil and then dry the lithium under a stream of inert gas.

  • Solvent Addition: Add anhydrous petroleum ether to the flask to cover the lithium.

  • Reaction Setup: Cool the flask to -10°C using an ice-salt bath.

  • Addition of Precursor: Dissolve this compound (1 equivalent) in anhydrous petroleum ether in the dropping funnel. Add this solution dropwise to the stirred lithium suspension over a period of 1-2 hours, maintaining the internal temperature between -10°C and 0°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 2-4 hours. The reaction mixture will typically turn cloudy or milky due to the formation of lithium chloride precipitate.

  • Settling and Filtration: Allow the mixture to warm to room temperature and let the lithium chloride precipitate settle.

  • Cannulation: The resulting solution of isobutyllithium can be carefully transferred via cannula to a clean, dry, and inert-gas-flushed storage vessel.

Determination of Isobutyllithium Concentration (Gilman Double Titration)

The concentration of the prepared isobutyllithium solution must be determined before use. The Gilman double titration method is a reliable technique for this purpose.[6]

  • Total Base Titration:

    • Accurately transfer 1.0 mL of the isobutyllithium solution to a flask containing 20 mL of distilled water.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate with a standardized solution of HCl until the endpoint is reached. This gives the total base concentration (isobutyllithium + any lithium hydroxide/alkoxide impurities).

  • Non-Organolithium Base Titration:

    • In a separate flask, add 1.0 mL of the isobutyllithium solution to 2 mL of 1,2-dibromoethane (B42909) in 10 mL of anhydrous diethyl ether under an inert atmosphere. Stir for 5-10 minutes.

    • Hydrolyze the mixture with 20 mL of distilled water.

    • Add a few drops of indicator and titrate with the same standardized HCl solution. This titration quantifies the amount of non-organolithium bases.

  • Calculation: The difference between the volume of HCl used in the first and second titrations corresponds to the moles of active isobutyllithium.

An alternative, more direct titration involves using a solution of secondary butanol in xylene with 1,10-phenanthroline as an indicator until the endpoint (a color change) is reached.

Safety and Handling

DANGER: Isobutyllithium is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also corrosive and reacts violently with water.[7]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and chemical-resistant gloves when handling organolithium reagents.[7]

  • Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen).[7]

  • Quenching: Unused or residual isobutyllithium must be quenched safely. Slowly add the organolithium solution to a stirred, cooled solution of a less reactive alcohol like isopropanol.[7] Once the reaction subsides, ethanol (B145695) and then methanol (B129727) can be slowly added, followed by the very cautious addition of water.[8]

  • Spills: In case of a small spill, smother the area with dry sand or powdered limestone. Do NOT use water or a carbon dioxide fire extinguisher. For larger spills, evacuate the area and contact emergency services.

Mandatory Visualizations

Reaction_Pathway This compound This compound Reaction Reaction This compound->Reaction Lithium Metal (2 eq.) Lithium Metal (2 eq.) Lithium Metal (2 eq.)->Reaction Isobutyllithium Isobutyllithium Lithium Chloride Lithium Chloride Reaction->Isobutyllithium Reaction->Lithium Chloride

Caption: Reaction pathway for the synthesis of isobutyllithium.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry Glassware Dry Glassware Add Lithium Metal Add Lithium Metal Dry Glassware->Add Lithium Metal Add Anhydrous Solvent Add Anhydrous Solvent Add Lithium Metal->Add Anhydrous Solvent Cool to -10°C Cool to -10°C Add Anhydrous Solvent->Cool to -10°C Dropwise addition of\nthis compound Dropwise addition of This compound Cool to -10°C->Dropwise addition of\nthis compound Stir at 0°C (2-4h) Stir at 0°C (2-4h) Dropwise addition of\nthis compound->Stir at 0°C (2-4h) Warm to RT & Settle Warm to RT & Settle Stir at 0°C (2-4h)->Warm to RT & Settle Cannulate Supernatant Cannulate Supernatant Warm to RT & Settle->Cannulate Supernatant Store under Inert Gas Store under Inert Gas Cannulate Supernatant->Store under Inert Gas Titrate to Determine Concentration Titrate to Determine Concentration Store under Inert Gas->Titrate to Determine Concentration

Caption: Experimental workflow for isobutyllithium synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the nucleophilic substitution reactions of 1-chloro-2-methylpropane (isobutyl chloride). As a primary alkyl halide, it would typically be expected to favor the S(_N)2 mechanism. However, significant steric hindrance from the adjacent isopropyl group drastically alters its reactivity profile. These notes will explore the kinetic and mechanistic dichotomy of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its behavior under various reaction conditions.

Theoretical Background: The Influence of Steric Hindrance

This compound presents a classic case where substrate structure is the dominant factor in determining the reaction pathway. While it is a primary halide, the carbon atom beta to the leaving group is tertiary, creating substantial steric bulk that impedes the backside attack required for a conventional S(_N)2 reaction.[1][2][3]

The bimolecular (S(_N)2) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][5] For this compound, the bulky isopropyl group shields the electrophilic carbon, making it difficult for the nucleophile to approach.[1][2] This results in a transition state with very high activation energy, rendering the S(_N)2 reaction extremely slow or nonexistent under typical conditions.[3]

Figure 1: S(_N)2 pathway for this compound, highlighting steric hindrance.

Given the difficulty of the S(_N)2 pathway, the unimolecular (S(_N)1) mechanism becomes a viable alternative, particularly in polar protic solvents.[6] The S(_N)1 reaction proceeds in two steps: formation of a carbocation intermediate followed by nucleophilic attack.[7]

For this compound, the initial dissociation of the chloride ion would form an unstable primary carbocation. This intermediate rapidly undergoes a 1,2-hydride shift to form a much more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation. This rearrangement is a key feature of the S(_N)1 reaction of this substrate.

Figure 2: S(_N)1 pathway showing carbocation rearrangement.

Quantitative Reactivity Data

Comparative studies of alkyl halides under S(_N)1 and S(_N)2 conditions demonstrate the unique behavior of this compound. The following tables summarize typical results from these experiments.

Table 1: Relative Reactivity in S(_N)2 Conditions (Sodium Iodide in Acetone) This reaction relies on the precipitation of NaCl or NaBr in acetone (B3395972) to drive the equilibrium.

Alkyl HalideSubstrate TypeObservation (Time to Precipitate)Relative Rate
1-BromobutanePrimary~ 1 minuteVery Fast
1-Chlorobutane (B31608)Primary~ 4-5 minutes (with heating)Slow
2-ChlorobutaneSecondary> 5 minutes (with heating)Very Slow
2-Chloro-2-methylpropane (B56623)TertiaryNo reactionNone
This compound Primary (Hindered) No reaction, even with heating None

Data synthesized from typical results described in literature.[6][8]

Table 2: Relative Reactivity in S(_N)1 Conditions (Ethanolic Silver Nitrate) This reaction is driven by the precipitation of the silver halide (AgCl), facilitated by the ionizing power of the polar protic solvent.

Alkyl HalideSubstrate TypeObservation (Time to Precipitate)Relative Rate
1-BromobutanePrimaryNo reactionNone
1-ChlorobutanePrimaryNo reactionNone
2-ChlorobutaneSecondary> 5 minutes (with heating)Slow
2-Chloro-2-methylpropaneTertiary< 1 minuteVery Fast
This compound Primary (Hindered) ~ 3-5 minutes (with heating) Moderate

Data synthesized from typical results described in literature.[6][8]

Experimental Protocols

The following protocols are designed to qualitatively assess the reactivity of this compound in nucleophilic substitution reactions.

  • Objective: To determine the relative rate of reaction of this compound under S(_N)2 conditions.

  • Reagents: 18% Sodium Iodide (NaI) in acetone, 1-chlorobutane (positive control), 2-chloro-2-methylpropane (negative control), this compound.

  • Procedure:

    • Label three clean, dry test tubes.

    • Add 1 mL of the 18% NaI in acetone solution to each test tube.

    • Add 4-5 drops of each respective alkyl halide to its labeled test tube.

    • Shake the tubes to mix the contents and start a timer.

    • Record the time required for the first appearance of a cloudy precipitate (NaI).

    • If no reaction is observed after 5 minutes at room temperature, place the test tubes in a 50°C water bath and observe for an additional 5-6 minutes.[8]

    • Record all observations in a structured table.

  • Objective: To determine the relative rate of reaction of this compound under S(_N)1 conditions.

  • Reagents: 1% Ethanolic silver nitrate (B79036) (AgNO(_3)), 1-chlorobutane (negative control), 2-chloro-2-methylpropane (positive control), this compound.

  • Procedure:

    • Label three clean, dry test tubes.

    • Add 1 mL of the 1% ethanolic AgNO(_3) solution to each test tube.

    • Add 4-5 drops of each respective alkyl halide to its labeled test tube.

    • Shake the tubes to mix the contents and start a timer.

    • Record the time required for the first appearance of a white precipitate (AgCl).[8]

    • If no reaction is observed after 5 minutes, place the tubes in a 50°C water bath and observe for any changes.[6]

    • Record all observations.

Experimental_Workflow start Start prep 1. Prepare & Label Test Tubes for each Alkyl Halide start->prep add_reagent 2. Add Nucleophile/Solvent System (e.g., NaI in Acetone or AgNO₃ in EtOH) prep->add_reagent add_substrate 3. Add Alkyl Halide Substrate & Start Timer add_reagent->add_substrate observe_rt 4. Observe at Room Temp for 5 minutes add_substrate->observe_rt check_reaction Precipitate Formed? observe_rt->check_reaction record_time 5a. Record Time check_reaction->record_time Yes heat 5b. Heat in 50°C Water Bath check_reaction->heat No end End record_time->end observe_heat 6. Observe for 5-6 minutes heat->observe_heat check_reaction2 Precipitate Formed? observe_heat->check_reaction2 record_time2 7a. Record Time with Heating check_reaction2->record_time2 Yes no_reaction 7b. Record 'No Reaction' check_reaction2->no_reaction No record_time2->end no_reaction->end

Figure 3: General workflow for comparative reactivity experiments.

Conclusion

The nucleophilic substitution reactions of this compound are governed by its unique structure. Despite being a primary alkyl halide, it exhibits reactivity patterns more characteristic of a substrate undergoing an S(_N)1 reaction. The pronounced steric hindrance at the (\beta)-carbon effectively shuts down the S(_N)2 pathway. Consequently, under ionizing conditions, it reacts via an S(_N)1 mechanism that proceeds through a critical 1,2-hydride shift to form a stable tertiary carbocation intermediate. This understanding is crucial for predicting reaction outcomes and designing synthetic pathways involving neopentyl-type halides.

References

Application Notes & Protocols: Solvolysis of 1-Chloro-2-methylpropane in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the solvolysis reaction of 1-chloro-2-methylpropane (isobutyl chloride) in polar solvents. It covers the underlying SN1 reaction mechanism, including the critical carbocation rearrangement step, and presents detailed experimental protocols for kinetic analysis. While specific kinetic data for this compound is sparse, comparative data for its isomer, 2-chloro-2-methylpropane (B56623), is provided to illustrate solvent effects.

Introduction and Reaction Mechanism

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile.[1][2] For alkyl halides like this compound, this process typically involves a nucleophilic substitution (SN) or elimination (E) pathway. Although this compound is a primary alkyl halide, its solvolysis does not proceed via a simple SN2 mechanism due to steric hindrance. Instead, it favors an SN1 pathway characterized by the formation of a carbocation intermediate.

The key feature of this reaction is the rearrangement of the initially formed, unstable primary carbocation into a more stable tertiary carbocation via a rapid 1,2-hydride shift. This tertiary carbocation is the key intermediate that then reacts with the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at promoting this reaction as they can stabilize the ionic intermediates and transition states.[3]

The overall mechanism involves several steps:

  • Ionization: The slow, rate-determining step where the carbon-chlorine bond breaks heterolytically to form a primary isobutyl carbocation and a chloride ion.

  • Rearrangement: A fast 1,2-hydride shift occurs, rearranging the primary carbocation to the much more stable tert-butyl carbocation.

  • Nucleophilic Attack: The solvent molecule (e.g., water or ethanol) acts as a nucleophile and attacks the electrophilic tert-butyl carbocation.

  • Deprotonation: A final, rapid deprotonation step by another solvent molecule yields the neutral substitution product (an alcohol or an ether) and a protonated solvent molecule (e.g., H₃O⁺).

Concurrently, an E1 elimination reaction can occur from the tert-butyl carbocation, where the solvent acts as a base to remove a proton, leading to the formation of an alkene (2-methylpropene).

G cluster_main Solvolysis Mechanism of this compound Reactant This compound PrimaryCarbocation Primary Isobutyl Carbocation + Cl⁻ Reactant->PrimaryCarbocation Step 1: Ionization (Slow, Rate-Determining) TertiaryCarbocation Tertiary Butyl Carbocation + Cl⁻ PrimaryCarbocation->TertiaryCarbocation Step 2: 1,2-Hydride Shift (Fast Rearrangement) Oxonium Protonated Ether/Alcohol Intermediate TertiaryCarbocation->Oxonium Step 3: Nucleophilic Attack by Solvent (SOH) (Fast) EliminationProduct Elimination Product (2-Methylpropene) TertiaryCarbocation->EliminationProduct E1 Pathway: Deprotonation by Solvent (Fast) SubstitutionProduct Substitution Product (t-Butyl Ether or t-Butanol) Oxonium->SubstitutionProduct Step 4: Deprotonation by Solvent (SOH) (Fast) HCl + HCl

Figure 1: Reaction pathway for the solvolysis of this compound.

Quantitative Data

Disclaimer: The following data is for 2-chloro-2-methylpropane and is provided for illustrative purposes to demonstrate the principles of solvent effects on SN1 solvolysis.

Solvent (v/v)Temperature (°C)Dielectric Constant (Approx.)Relative Rate Constant (k_rel)
100% Ethanol (B145695)25241
80% Ethanol / 20% Water25374
60% Ethanol / 40% Water254930
40% Ethanol / 60% Water2560300
20% Ethanol / 80% Water25703,000
100% Water2578100,000

Data compiled for illustrative purposes based on established principles of solvolysis kinetics.

Experimental Protocols

The kinetics of the solvolysis of this compound can be determined by monitoring the rate of hydrochloric acid (HCl) production.[4] A common and effective method involves using a pH indicator to time how long it takes for the generated acid to neutralize a known, small amount of base.

Protocol: Kinetic Analysis via Titration with pH Indicator

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.

Materials:

  • This compound

  • Acetone (for preparing stock solution)

  • 95% Ethanol

  • Distilled or deionized water

  • 0.10 M Sodium Hydroxide (NaOH) solution, standardized

  • Bromophenol blue indicator solution

  • Glassware: 100 mL volumetric flasks, 25 mL Erlenmeyer flasks, pipettes (1 mL, 5 mL, 10 mL), 50 mL burette

  • Stopwatch or timer

  • Constant temperature water bath (optional, for temperature studies)

Procedure:

  • Solution Preparation:

    • Prepare a 0.10 M stock solution of this compound in acetone. Acetone is used to ensure the alkyl halide is fully dissolved before being introduced to the aqueous reaction mixture.

    • Prepare the desired solvent mixture. For a 50:50 (v/v) ethanol-water solvent, mix 50 mL of 95% ethanol with 50 mL of distilled water in a volumetric flask. Allow the solution to reach thermal equilibrium.[4]

  • Reaction Setup:

    • Into a 25 mL Erlenmeyer flask, pipette 5.0 mL of the prepared ethanol-water solvent.

    • Add 2-3 drops of bromophenol blue indicator. The solution should be yellow (acidic form of indicator).

    • Using a burette, carefully add 0.10 M NaOH dropwise until the solution just turns blue (basic form of indicator). This neutralizes any acidic impurities. Then, add exactly 0.20 mL of the 0.10 M NaOH solution. The solution should be distinctly blue.[2]

  • Initiating the Reaction:

    • Pipette 0.5 mL of the 0.10 M this compound stock solution into a separate small, clean test tube.

    • To start the reaction, quickly pour the alkyl halide solution into the Erlenmeyer flask containing the solvent and NaOH. Start the stopwatch at the moment of mixing.

    • Swirl the flask continuously to ensure homogeneity.[5]

  • Data Collection:

    • Record the exact time it takes for the blue color to fade and return to yellow. This time (t) corresponds to the complete neutralization of the added NaOH by the HCl produced during the solvolysis.[2]

    • Repeat the experiment at least two more times to ensure reproducibility. Average the recorded times.

  • Data Analysis:

    • The reaction follows first-order kinetics: Rate = k[R-Cl].

    • The initial rate of reaction can be approximated by assuming the rate is constant over the short time measured. The amount of HCl produced is equal to the amount of NaOH added (moles = Molarity × Volume).

    • The initial rate is calculated as: Rate ≈ Δ[HCl] / t = (moles of NaOH) / (Total Volume × t).

    • The initial concentration of the alkyl halide, [R-Cl]₀, is calculated based on the dilution in the final reaction volume.

    • The first-order rate constant (k) can be estimated using the initial rate: k ≈ Rate / [R-Cl]₀.

Variations for Further Study:

  • Effect of Solvent Polarity: Repeat the experiment using different ethanol-water ratios (e.g., 70:30, 40:60) to observe the change in reaction rate.[4]

  • Effect of Temperature: Perform the experiment at different, controlled temperatures (e.g., 15°C, 25°C, 35°C) using a water bath to determine the activation energy (Ea) from an Arrhenius plot.

G start Start prep_solvent Prepare Solvent Mixture (e.g., 50:50 EtOH/H₂O) start->prep_solvent prep_rxn_flask Pipette Solvent into Flask Add Indicator (Bromophenol Blue) prep_solvent->prep_rxn_flask add_naoh Add Known Amount of Dilute NaOH (e.g., 0.20 mL) prep_rxn_flask->add_naoh check_color Solution is Blue add_naoh->check_color prep_substrate Measure Substrate (this compound in Acetone) check_color->prep_substrate Yes mix Mix Substrate and Solvent START TIMER prep_substrate->mix observe Swirl and Observe Color Change mix->observe endpoint Solution turns Yellow? observe->endpoint endpoint->observe No stop_timer STOP TIMER Record Time (t) endpoint->stop_timer Yes calculate Calculate Rate Constant (k) stop_timer->calculate end End calculate->end

Figure 2: Experimental workflow for kinetic analysis of solvolysis.

References

Application Notes and Protocols for 1-Chloro-2-methylpropane as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropane, also known as isobutyl chloride, is a chlorinated hydrocarbon with the formula (CH₃)₂CHCH₂Cl. While it is widely recognized as a versatile reagent and intermediate in organic synthesis, its application as a solvent is less documented but holds potential in specific contexts.[1] Its physical properties, such as a relatively low boiling point and its non-polar nature, make it a candidate for facilitating certain chemical reactions, particularly those involving non-polar reactants.[1] This document provides an overview of its solvent properties, potential applications with generalized protocols, and a summary of its physical and safety data.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use as a solvent.

PropertyValueReference(s)
Molecular Formula C₄H₉Cl[2]
Molecular Weight 92.57 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 68-69 °C[2]
Melting Point -131 °C[2]
Density 0.883 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.398[2]
Solubility in Water Insoluble[1]
Miscibility Miscible with alcohols, ethers, and hydrocarbons[1][3]
Flash Point -19.39 °C (closed cup)[2]

Applications in Chemical Synthesis

Due to its non-polar character, this compound can be a suitable solvent for reactions involving non-polar substrates and reagents.[1] Its primary utility lies in its ability to dissolve a range of organic compounds, making it useful in certain synthetic, extraction, and purification processes.[1]

Friedel-Crafts Reactions

While often used as a reactant in Friedel-Crafts alkylations, leading to the formation of a rearranged tert-butylbenzene (B1681246) product, this compound can also serve as a non-reactive solvent in certain Friedel-Crafts acylations, provided the reaction conditions are carefully controlled to avoid its participation in the reaction.[4][5]

Logical Workflow for Considering this compound as a Solvent in Friedel-Crafts Reactions:

G cluster_consideration Solvent Selection Process A Reaction Type: Friedel-Crafts Acylation B Substrate and Reagent Solubility: Are they soluble in a non-polar solvent? A->B C Alternative Solvents: Dichloromethane, Carbon Disulfide B->C D Consideration of this compound: - Boiling point (68-69 °C) suitable for reaction temperature? - Inertness under reaction conditions? B->D E Small-Scale Test Reaction C->E D->E F Optimization of Conditions: Temperature, Catalyst Loading E->F G Scale-up F->G

Caption: Decision workflow for using this compound as a solvent.

Generalized Protocol for Friedel-Crafts Acylation:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq.) and this compound as the solvent under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: A solution of the acylating agent (e.g., acetyl chloride, 1.0 eq.) and the aromatic substrate (e.g., toluene, 1.0 eq.) in this compound is added dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization.

Nucleophilic Substitution Reactions

As a polar aprotic solvent, this compound can be considered for nucleophilic substitution reactions.[1] However, its own reactivity as an alkyl halide may lead to side reactions, especially with strong nucleophiles. Its use would be most appropriate where it is relatively inert compared to the substrate.

Generalized Protocol for a Nucleophilic Substitution Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substrate (e.g., an alkyl bromide) in this compound.

  • Reagent Addition: Add the nucleophile (e.g., sodium cyanide with a phase-transfer catalyst if necessary) to the solution.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 50-60 °C) and monitor the reaction by TLC or GC.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off any solids, and wash the filtrate with water to remove any water-soluble byproducts. The organic layer is then dried, and the solvent is evaporated. The product is purified by an appropriate method.

Experimental Workflow for Nucleophilic Substitution:

G A Dissolve Substrate in this compound B Add Nucleophile A->B C Heat Reaction Mixture (e.g., 50-60 °C) B->C D Monitor Reaction Progress (TLC/GC) C->D E Work-up: - Cool - Filter - Wash with Water D->E F Purification: - Dry Organic Layer - Evaporate Solvent - Distill/Recrystallize E->F

Caption: General workflow for a nucleopolc substitution reaction.

Use as a Co-solvent in Polymerization

In some instances, chlorinated hydrocarbons are used as solvents or co-solvents in polymerization reactions. This compound could potentially be used in vinyl polymerization, although its chain-transfer potential should be considered.[6]

Generalized Protocol for Vinyl Polymerization:

  • Monomer and Solvent Preparation: Purify the vinyl monomer (e.g., vinyl chloride) to remove inhibitors.[6] Prepare a reaction vessel with this compound as the solvent.

  • Initiator Addition: Add a suitable initiator (e.g., a peroxide or an organometallic compound) to the solution.

  • Polymerization: Heat the reaction mixture to the desired temperature to initiate polymerization. Maintain the temperature and stir for the required reaction time.

  • Termination and Isolation: Terminate the polymerization by adding a quenching agent. Precipitate the polymer by adding a non-solvent.

  • Purification: Filter and wash the polymer, then dry it under vacuum.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

HazardPrecaution
Flammability Highly flammable. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Toxicity May be harmful if inhaled, swallowed, or absorbed through the skin. Can cause irritation to the eyes, skin, and respiratory system.[1]
Personal Protective Equipment (PPE) Wear appropriate safety glasses, gloves, and a lab coat. Use a fume hood to minimize inhalation exposure.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

While this compound is more commonly employed as a synthetic intermediate, its properties as a non-polar, aprotic solvent suggest potential applications in specific chemical reactions. Its relatively low boiling point facilitates easy removal post-reaction. However, its own reactivity as an alkyl halide must be carefully considered, as it may participate in side reactions, particularly with strong nucleophiles or under conditions that favor carbocation formation. Researchers considering this compound as a solvent should perform small-scale trials to assess its suitability and inertness for their specific application. Further research and publication of its use as a solvent would be beneficial to the chemical community.

References

Applications of 1-Chloro-2-methylpropane in Industrial Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial use of 1-chloro-2-methylpropane (isobutyl chloride). This versatile haloalkane serves as a key building block in a variety of synthetic processes, primarily as a precursor to potent nucleophiles and as an alkylating agent. The protocols detailed below are foundational for the synthesis of fine chemicals, pharmaceutical intermediates, and agrochemicals.

Core Applications Overview

This compound is a pivotal intermediate in several major classes of industrial reactions:

  • Formation of Grignard Reagents: The reaction of this compound with magnesium metal yields isobutylmagnesium chloride, a highly versatile Grignard reagent. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[1][2][3]

  • Formation of Organolithium Reagents: Treatment with lithium metal converts this compound into isobutyllithium, another potent organometallic nucleophile and strong base used in a wide array of chemical transformations.[4][5][6]

  • Alkylation Reactions: this compound can be used to introduce an isobutyl or a rearranged tert-butyl group onto various substrates, including aromatic rings and amines.[7][8] Direct Friedel-Crafts alkylation with this compound often leads to rearranged products due to the formation of a more stable tertiary carbocation.[9][10]

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as ammonia (B1221849), to form compounds like isobutylamine (B53898).[11]

Application Note 1: Synthesis of Isobutylmagnesium Chloride and Subsequent C-C Bond Formation

The preparation of isobutylmagnesium chloride is one of the most significant industrial applications of this compound. The resulting Grignard reagent is a cornerstone in the synthesis of more complex molecules, including isobutylbenzene (B155976), a key precursor for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1]

Experimental Protocols

Protocol 1.1: Preparation of Isobutylmagnesium Chloride (Grignard Reagent)

This protocol outlines the standard procedure for the synthesis of isobutylmagnesium chloride from this compound and magnesium turnings in an ether solvent.

Materials:

  • This compound (Isobutyl chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Set up the flame-dried three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Add a small volume of anhydrous ether or THF to the flask, just enough to cover the magnesium turnings.

  • Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. Gentle warming may be required if the reaction does not start spontaneously.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • The resulting greyish solution of isobutylmagnesium chloride is ready for use in subsequent reactions. The concentration can be determined by titration.

Protocol 1.2: Cross-Coupling Reaction to Synthesize Isobutylbenzene

This protocol details the iron-catalyzed cross-coupling of isobutylmagnesium chloride with chlorobenzene (B131634) to produce isobutylbenzene.[12]

Materials:

  • Isobutylmagnesium chloride solution in THF (prepared as in Protocol 1.1)

  • Chlorobenzene

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (NHC ligand)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Pentane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a reaction vial under an inert atmosphere, prepare the catalyst by stirring Iron(II) chloride tetrahydrate (5 mol%) and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (10 mol%) in freshly distilled THF.

  • To this catalyst mixture, add the isobutylmagnesium chloride solution (3 equivalents). Stir the mixture at 70°C for 10 minutes.

  • In a separate vial, add chlorobenzene (1 equivalent).

  • Transfer the activated catalyst-Grignard mixture to the vial containing chlorobenzene.

  • Heat the reaction mixture at 70°C for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1 M HCl and pentane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product can be purified by distillation to yield isobutylbenzene.

Quantitative Data
Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
Isobutylmagnesium chlorideChlorobenzeneFeCl₂ / NHC LigandTHF703Isobutylbenzene92[12]

Workflow Diagram

G Workflow for Isobutylbenzene Synthesis via Grignard Cross-Coupling cluster_0 Grignard Reagent Preparation cluster_1 Cross-Coupling Reaction A This compound + Mg turnings B Initiation with I₂ in anhydrous ether/THF A->B C Dropwise addition and reflux B->C D Isobutylmagnesium chloride (Grignard Reagent) C->D F Add Grignard Reagent (D) to Catalyst D->F E Catalyst Preparation (FeCl₂ + Ligand in THF) E->F G Add Chlorobenzene F->G H Heat at 70°C for 3h G->H I Workup & Purification H->I J Isobutylbenzene I->J

Caption: Synthesis of isobutylbenzene from this compound.

Application Note 2: Friedel-Crafts Alkylation of Aromatics

Direct Friedel-Crafts alkylation of benzene (B151609) with this compound in the presence of a strong Lewis acid like AlCl₃ predominantly yields tert-butylbenzene (B1681246).[4] This is due to a 1,2-hydride shift that rearranges the initially formed primary isobutyl carbocation into the more stable tertiary carbocation. While this rearrangement is often a limitation, it can be exploited when the tert-butylated product is desired. More advanced catalytic systems, such as ionic liquids, can offer better control over the reaction.

Reaction Pathway: Carbocation Rearrangement

G Carbocation Rearrangement in Friedel-Crafts Alkylation A This compound B Primary Isobutyl Carbocation (Less Stable) A->B + AlCl₃ C 1,2-Hydride Shift B->C D Tertiary Butyl Carbocation (More Stable) C->D Rearrangement F tert-Butylbenzene (Major Product) D->F Alkylation E Benzene E->F

Caption: Rearrangement leads to tert-butylbenzene as the major product.

Experimental Protocol

Protocol 2.1: Alkylation of Toluene (B28343) with this compound

This protocol describes the alkylation of toluene using an ionic liquid catalyst, which favors the formation of p-tert-butyltoluene (PTBT).[13]

Materials:

  • Toluene

  • This compound

  • Aluminum chloride (AlCl₃)

  • Triethylamine hydrochloride (Et₃NHCl)

Procedure:

  • Prepare the ionic liquid catalyst by mixing AlCl₃ and Et₃NHCl in the desired molar ratio (e.g., 1.6:1).

  • In a reaction vessel, charge toluene and the ionic liquid catalyst (e.g., 10% by mass relative to toluene).

  • Maintain the reaction temperature at 20°C.

  • Add this compound to the mixture. The molar ratio of toluene to this compound should be controlled (e.g., 2:1).

  • Stir the reaction mixture for the required time.

  • Upon completion, the product can be separated from the ionic liquid, which can be recovered and reused.

Quantitative Data
Aromatic SubstrateAlkylating AgentCatalystToluene/Alkyl Halide Molar RatioTemp. (°C)ProductConversion (%)Selectivity (%)Reference
TolueneThis compoundEt₃NHCl-AlCl₃2:120p-tert-Butyltoluene9882.5[13]

Application Note 3: Synthesis of Primary Amines

This compound serves as a substrate for nucleophilic substitution reactions. A key industrial application is its reaction with ammonia to produce isobutylamine, a valuable intermediate for pharmaceuticals and agrochemicals. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amines, a large excess of ammonia is typically used.[11][14]

Reaction Pathway

G Synthesis of Isobutylamine via Nucleophilic Substitution A This compound C Nucleophilic Substitution (Sɴ2) A->C B Ammonia (NH₃) (Large Excess) B->C D Isobutylammonium Chloride C->D E Deprotonation D->E + NH₃ F Isobutylamine E->F - NH₄Cl

Caption: Pathway for the synthesis of isobutylamine.

Experimental Protocol

Protocol 3.1: Synthesis of Isobutylamine

This protocol describes the general procedure for the amination of this compound.

Materials:

  • This compound

  • Concentrated aqueous or ethanolic ammonia solution

Equipment:

  • High-pressure reactor or sealed tube

  • Heating and stirring apparatus

Procedure:

  • Charge a high-pressure reactor with a concentrated solution of ammonia in water or ethanol. A large molar excess of ammonia (e.g., 10-20 equivalents) is crucial.

  • Add this compound to the reactor.

  • Seal the reactor and heat the mixture with stirring. The reaction temperature and pressure will depend on the specific industrial process but are typically elevated to ensure a reasonable reaction rate.

  • After the reaction period, cool the reactor to room temperature.

  • Vent any excess ammonia pressure safely.

  • The resulting mixture contains isobutylamine, unreacted ammonia, and ammonium (B1175870) chloride. The isobutylamine can be isolated by distillation after neutralization of the ammonium chloride and removal of excess ammonia.

References

Application Notes: Protocol for Friedel-Crafts Alkylation using 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-2-methylpropane, also known as isobutyl chloride, serves as an important alkylating agent in organic synthesis. It is frequently used in Friedel-Crafts alkylation reactions to introduce a butyl group onto aromatic rings.[1][2] A key characteristic of this reaction is the rearrangement of the initially formed primary carbocation into a more stable tertiary carbocation, leading to the formation of a tert-butyl substituent rather than an isobutyl one.[3][4] This protocol provides a detailed methodology for a typical Friedel-Crafts alkylation of an aromatic compound using this compound, with a focus on safety, reaction setup, and product purification.

Safety Precautions

This compound is a flammable liquid and should be handled with care.[5] All procedures should be conducted inside a certified chemical fume hood.[6][7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile for short-term use, Viton for longer-term), is mandatory.[5][6] The reaction involves a strong Lewis acid catalyst (e.g., Aluminum chloride), which is corrosive and reacts violently with water. Keep away from heat, sparks, and open flames.[8][9]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[6][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]

Reaction Mechanism and Pathway

The Friedel-Crafts alkylation with this compound proceeds via an electrophilic aromatic substitution mechanism.[10] The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a carbocation from the alkyl halide.[2][10] The initial primary carbocation undergoes a rapid 1,2-hydride shift to form the more stable tertiary carbocation. This rearranged carbocation then acts as the electrophile, which is attacked by the nucleophilic aromatic ring to form the final tert-butylated product.[3][4][11]

G Reactants This compound + Benzene (B151609) + AlCl₃ Carbocation_Formation Step 1: Carbocation Formation (Lewis Acid Interaction) Reactants->Carbocation_Formation Primary_Carbocation Primary Carbocation (Isobutyl Cation - Unstable) Carbocation_Formation->Primary_Carbocation Hydride_Shift Step 2: 1,2-Hydride Shift (Rearrangement) Primary_Carbocation->Hydride_Shift Tertiary_Carbocation Tertiary Carbocation (tert-Butyl Cation - Stable) Hydride_Shift->Tertiary_Carbocation EAS Step 3: Electrophilic Aromatic Substitution Tertiary_Carbocation->EAS Product Major Product: tert-Butylbenzene (B1681246) EAS->Product

Caption: Reaction mechanism of Friedel-Crafts alkylation with carbocation rearrangement.

Data Summary: Typical Reaction Conditions

The following table summarizes typical conditions for the alkylation of arenes with this compound. To achieve high yields of the mono-alkylated product, a significant excess of the aromatic substrate is often used to minimize polyalkylation.[3][4]

ParameterConditionNotes
Aromatic Substrate Benzene, TolueneElectron-rich arenes are suitable.[1]
Alkylating Agent This compound---
Catalyst Anhydrous AlCl₃, FeCl₃Lewis acids are required to generate the carbocation.[10]
Molar Ratio (Arene:Alkyl Halide) 2:1 to 5:1Excess arene minimizes polyalkylation.[4]
Temperature 0 °C to 25 °CLower temperatures can suppress side reactions and isomerization.[12]
Reaction Time 1 - 4 hoursMonitored by TLC or GC.
Solvent Excess arene or inert solvent (e.g., CS₂)Often, the arene itself serves as the solvent.
Major Product tert-ButylareneDue to carbocation rearrangement.[1]
Typical Conversion/Yield >90% Conversion, >80% SelectivityHighly dependent on specific conditions. For Toluene, 98% conversion and 82.5% selectivity for p-tert-butyltoluene has been reported with an ionic liquid catalyst.[13]

Detailed Experimental Protocol: Alkylation of Benzene

This protocol details the synthesis of tert-butylbenzene from benzene and this compound.

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • This compound

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)

  • Round-bottom flask (three-neck)

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

    • Place the flask in an ice bath on top of a magnetic stirrer.

    • Add anhydrous benzene (e.g., 50 mL, ~0.56 mol) to the flask.

    • Carefully add anhydrous aluminum chloride (e.g., 7.3 g, 0.055 mol) to the benzene with stirring. The mixture may fume and change color.

  • Addition of Alkylating Agent:

    • Measure this compound (e.g., 10.2 mL, 0.092 mol) into the addition funnel.

    • Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C using the ice bath.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Very slowly and carefully, pour the reaction mixture over crushed ice (e.g., 100 g) in a beaker to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Washing:

    • Allow the layers to separate. Remove and discard the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 100 mL of cold deionized water.

      • 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

      • 100 mL of brine (saturated NaCl solution).

    • During each wash, gently shake the funnel, venting frequently to release any pressure buildup.

  • Drying and Purification:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride for 15-20 minutes.[14]

    • Filter the solution to remove the drying agent.

    • Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 168-170 °C, which corresponds to tert-butylbenzene.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

G Setup 1. Reaction Setup (Dry Glassware, Ice Bath) Reagents 2. Add Reagents (Benzene + AlCl₃) Setup->Reagents Addition 3. Dropwise Addition (this compound) Reagents->Addition Reaction 4. Stir at Room Temp (Monitor by TLC/GC) Addition->Reaction Quench 5. Quench Reaction (Pour onto Crushed Ice) Reaction->Quench Extract 6. Extraction & Washing (H₂O, NaHCO₃, Brine) Quench->Extract Dry 7. Dry Organic Layer (Anhydrous MgSO₄) Extract->Dry Purify 8. Purification (Fractional Distillation) Dry->Purify Product Final Product: tert-Butylbenzene Purify->Product

Caption: General experimental workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols: The Use of 1-Chloro-2-methylpropane in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-2-methylpropane, commonly known as isobutyl chloride, is a versatile organochlorine compound with the molecular formula C₄H₉Cl.[1] It serves as a crucial building block in organic synthesis, primarily for introducing the isobutyl group into various molecules.[2][3] Its utility stems from the reactivity of the chlorine atom, which acts as an excellent leaving group in nucleophilic substitution reactions. This reactivity, combined with its physical properties, makes it an indispensable intermediate in the production of pharmaceuticals, agrochemicals, polymers, and other fine chemicals.[1][4]

Physicochemical Properties and Safety Information

This compound is a clear, colorless, and flammable liquid.[2][5] Understanding its properties is essential for safe handling and effective application in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 513-36-0[1][2]
Molecular Formula C₄H₉Cl[1][2]
Molecular Weight 92.57 g/mol [2]
Boiling Point 68-69 °C[1][5]
Melting Point -131 °C
Density 0.88 g/cm³ at 20 °C[2]
Flash Point -17 °C to -19.4 °C (closed cup)
Solubility Limited solubility in water; miscible with many organic solvents.[6]
Assay ≥98.0% to ≥99.0% (GC)[1]

Safety and Handling: this compound is a highly flammable liquid and vapor.[7][8] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][7] Containers must be kept tightly closed and grounded to prevent static discharge.[7] Personal protective equipment (PPE), including nitrile or Viton gloves, safety goggles, and a lab coat, is essential.[5][9] All manipulations should be performed in a chemical fume hood.[9] Incompatible materials include strong oxidizing agents and strong bases.[7][9]

Key Applications in Fine Chemical Synthesis

The primary utility of this compound lies in its role as an alkylating agent. The isobutyl group it provides can influence the steric and electronic properties of a molecule, which is particularly useful in drug design to enhance potency, selectivity, or metabolic stability.[10][11][12]

A cornerstone of organic synthesis, the Friedel-Crafts reaction is used to attach alkyl groups to aromatic rings.[13][14] When this compound is used with a Lewis acid catalyst (e.g., AlCl₃), it generates a carbocation that acts as the electrophile.[13][15]

A critical consideration in this reaction is the propensity for carbocation rearrangement. The initially formed primary isobutyl carbocation can undergo a 1,2-hydride shift to form the more stable tertiary-butyl (tert-butyl) carbocation.[16][17][18] Consequently, the major product of the Friedel-Crafts alkylation of benzene (B151609) with this compound is tert-butylbenzene, not isobutylbenzene.[16] This phenomenon is a key consideration for synthetic strategy.

Caption: Mechanism of Friedel-Crafts alkylation with carbocation rearrangement.

Table 2: Representative Friedel-Crafts Alkylation Reactions

AreneAlkylating AgentCatalystSolventTemperature (°C)Major ProductYield (%)
BenzeneThis compoundAlCl₃Benzene (excess)< 20tert-Butylbenzene~65-70
TolueneThis compoundAlCl₃Toluene0-5p-tert-ButyltolueneHigh
Chlorobenzene (B131634)Isobutyryl ChlorideAlCl₃Dichloromethane5-101-(4-chlorophenyl)-2-methylpropan-1-oneNot specified

Note: Yields are representative and can vary based on specific reaction conditions. The chlorobenzene example is an acylation, a related reaction that avoids rearrangement.[19]

This compound readily undergoes nucleophilic substitution, particularly with amines, to form a wide variety of isobutyl-amine derivatives.[1] These products are valuable intermediates in the pharmaceutical and agrochemical industries.[1] The reaction proceeds via an Sₙ2 mechanism, where the amine nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

G reagents This compound + Primary/Secondary Amine transition Sₙ2 Transition State reagents->transition Nucleophilic Attack products Isobutylated Amine + Chloride Salt transition->products Chloride Departure

Caption: General pathway for Sₙ2 reaction with amines.

Table 3: Synthesis of Amine Derivatives

Amine SubstrateSolventBaseTemperature (°C)Product
Aniline (B41778)Ethanol (B145695)Na₂CO₃RefluxN-Isobutylaniline
PiperidineAcetonitrileK₂CO₃801-Isobutylpiperidine
BenzylamineTolueneTriethylamine100N-Benzyl-N-isobutylamine

Note: Conditions are generalized examples for illustrative purposes.

This compound is a precursor for the synthesis of isobutyllithium, a powerful organolithium reagent.[2] The reaction involves treating this compound with lithium metal in an ethereal solvent.[2] Isobutyllithium is a strong base and nucleophile used for carbon-carbon bond formation and metallation reactions.[2]

Experimental Protocols

Materials and Equipment:

  • Reagents: Benzene (anhydrous), this compound, anhydrous aluminum chloride (AlCl₃).

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a drying tube (CaCl₂), magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • Reactant Loading: Add anhydrous aluminum chloride (0.1 mol) and 100 mL of anhydrous benzene to the flask. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Alkyl Halide: Add this compound (0.12 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath. Cautiously pour the mixture onto 100 g of crushed ice in a large beaker. Stir until the aluminum salts are dissolved. Add 20 mL of concentrated HCl to aid dissolution if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Materials and Equipment:

  • Reagents: Aniline, this compound, sodium carbonate (Na₂CO₃), ethanol.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: In a 250 mL round-bottom flask, combine aniline (0.1 mol), this compound (0.11 mol), sodium carbonate (0.15 mol), and 100 mL of ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and wash three times with 50 mL of water.

  • Purification: Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude N-isobutylaniline can be purified by column chromatography or vacuum distillation.

G start Start: Assemble Dry Glassware setup Charge Flask with Reagents, Solvent, and Catalyst/Base start->setup reaction Heat/Cool to Reaction Temperature and Stir setup->reaction monitor Monitor Reaction Progress (e.g., TLC, GC) reaction->monitor monitor->reaction Continue workup Quench Reaction and Perform Aqueous Work-up monitor->workup Complete extract Extract Product into Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt (e.g., Na₂SO₄) wash->dry purify Isolate and Purify Product (Distillation/Chromatography) dry->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for synthesis using this compound.

References

Application Notes and Protocols for Reactions Involving 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for key chemical transformations involving 1-chloro-2-methylpropane. The information is intended to guide researchers in setting up and executing these reactions, with a focus on reproducibility and clarity.

Overview of this compound Reactivity

This compound (isobutyl chloride) is a versatile primary alkyl halide that can undergo a variety of transformations, making it a valuable building block in organic synthesis. Its reactivity is primarily centered around the carbon-chlorine bond, which can be cleaved through several mechanisms. The key reactions discussed in these notes are:

  • Nucleophilic Substitution (S(_N)2): Direct displacement of the chloride ion by a nucleophile.

  • Friedel-Crafts Alkylation: Generation of a carbocation for electrophilic aromatic substitution, which notably involves a rearrangement.

  • Elimination (E2): Removal of hydrogen chloride to form an alkene, typically favored by strong, sterically hindered bases.

  • Grignard Reagent Formation: Oxidative insertion of magnesium to form an organometallic nucleophile.

The following sections provide detailed protocols, quantitative data, and workflow diagrams for these reactions.

Nucleophilic Substitution (S(_N)2): Synthesis of Isobutyl Acetate (B1210297)

This protocol details the synthesis of isobutyl acetate via an S(_N)2 reaction between this compound and sodium acetate.

Experimental Protocol

Materials:

  • This compound (reagent grade)

  • Anhydrous sodium acetate

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous sodium acetate (1.2 equivalents) and anhydrous dimethylformamide (DMF).

  • Begin stirring and add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude isobutyl acetate can be purified by fractional distillation.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound92.570.11.09.26 g (10.5 mL)
Sodium Acetate82.030.121.29.84 g
DMF---50 mL
Isobutyl Acetate (Product)116.16--Theoretical Yield: 11.62 g
Expected Yield 60-70%

Experimental Workflow

G reagents This compound Sodium Acetate DMF reaction Heat to 80-90°C 12-18 hours reagents->reaction workup Aqueous Workup (Water, Diethyl Ether) reaction->workup extraction Separatory Funnel Extraction workup->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry with MgSO4 wash->dry purify Distillation dry->purify product Isobutyl Acetate purify->product

Workflow for the synthesis of isobutyl acetate.

Friedel-Crafts Alkylation: Synthesis of tert-Butylbenzene (B1681246)

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)), this compound undergoes a Friedel-Crafts alkylation reaction with benzene (B151609). A key feature of this reaction is the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation, leading to tert-butylbenzene as the major product.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous benzene (excess)

  • Anhydrous aluminum chloride (AlCl(_3))

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas outlet

  • Ice-salt bath

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Charge the flask with anhydrous benzene (in large excess) and anhydrous aluminum chloride (1.1 equivalents relative to the alkyl halide).

  • Cool the stirred mixture to 0-5°C using an ice-salt bath.

  • Add this compound (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional hour.

  • Slowly and carefully quench the reaction by adding crushed ice to the flask, followed by cold water and a small amount of concentrated HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter and remove the excess benzene and diethyl ether by distillation.

  • Purify the resulting tert-butylbenzene by fractional distillation.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound92.570.21.018.51 g (21 mL)
Benzene78.11~2.2~11175 mL
Aluminum Chloride133.340.221.129.3 g
tert-Butylbenzene (Product)134.22--Theoretical Yield: 26.84 g
Expected Yield ~65-75%

Reaction Pathway and Mechanism

G start This compound + AlCl3 primary_carbocation Primary Carbocation (Isobutyl cation) start->primary_carbocation rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement Rearrangement tertiary_carbocation Tertiary Carbocation (tert-Butyl cation) rearrangement->tertiary_carbocation attack Electrophilic Attack tertiary_carbocation->attack benzene Benzene benzene->attack sigma_complex Sigma Complex attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product tert-Butylbenzene deprotonation->product

Mechanism of Friedel-Crafts alkylation with rearrangement.

Elimination (E2): Synthesis of 2-Methylpropene

The E2 elimination of this compound is effectively carried out using a strong, sterically hindered base like potassium tert-butoxide, which favors the formation of the less substituted alkene (Hofmann product), in this case, 2-methylpropene.[3]

Experimental Protocol

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Ice bath

  • Cold trap for gas collection

Procedure:

  • In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.2 equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • The product, 2-methylpropene, is a gas at room temperature and should be collected in a cold trap cooled with dry ice/acetone (B3395972).

  • After the reaction is complete, the collected gas can be weighed or its volume measured to determine the yield.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound92.570.11.09.26 g (10.5 mL)
Potassium tert-butoxide112.210.121.213.47 g
tert-Butanol---100 mL
2-Methylpropene (Product)56.11--Theoretical Yield: 5.61 g
Expected Yield ~90%

Logical Relationship of Reagents and Products

G cluster_reactants Reactants cluster_products Products alkyl_halide This compound alkene 2-Methylpropene (Major Product) alkyl_halide->alkene base Potassium tert-butoxide (Strong, Bulky Base) base->alkene Promotes E2 Elimination byproducts tert-Butanol Potassium Chloride

Reactant to product relationship in E2 elimination.

Grignard Reagent Formation and Reaction: Synthesis of 2,4-Dimethyl-2-pentanol

This compound can be converted into the corresponding Grignard reagent, isobutylmagnesium chloride. This powerful nucleophile can then react with electrophiles such as ketones. This protocol describes the formation of the Grignard reagent and its subsequent reaction with acetone.

Experimental Protocol

Part A: Preparation of Isobutylmagnesium Chloride

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent. A yield of approximately 75-85% can be expected.[4]

Part B: Reaction with Acetone

Materials:

  • Isobutylmagnesium chloride solution (from Part A)

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the prepared Grignard reagent in an ice bath.

  • Prepare a solution of anhydrous acetone (1.0 equivalent relative to the initial alkyl halide) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice bath again and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the product, 2,4-dimethyl-2-pentanol, by distillation.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound92.570.11.09.26 g (10.5 mL)
Magnesium24.310.121.22.92 g
Acetone58.080.11.05.81 g (7.35 mL)
2,4-Dimethyl-2-pentanol116.20--Theoretical Yield: 11.62 g
Expected Yield ~60-70% (overall)

Grignard Reaction Workflow

G cluster_partA Part A: Grignard Formation cluster_partB Part B: Reaction with Acetone start_A This compound + Mg turnings + Anhydrous Ether reflux_A Initiate & Reflux start_A->reflux_A grignard Isobutylmagnesium Chloride reflux_A->grignard reaction_B Add to Grignard at 0-10°C grignard->reaction_B start_B Acetone in Anhydrous Ether start_B->reaction_B workup_B Quench with NH4Cl(aq) reaction_B->workup_B product_B 2,4-Dimethyl-2-pentanol workup_B->product_B

References

Application Notes and Protocols: Reaction of 1-chloro-2-methylpropene with Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of chlorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and drug development. Chlorinated compounds often exhibit enhanced biological activity and modified pharmacokinetic profiles compared to their non-halogenated counterparts. The reaction of 1-chloro-2-methylpropene (B51992) with sulfuryl chloride (SO₂Cl₂) provides a direct route to 1,3-dichloro-2-methyl-1-propene, a versatile bifunctional intermediate. This allylic chlorination reaction proceeds via a free-radical mechanism, offering a regioselective method for the functionalization of the methyl group. The resulting dichlorinated product can serve as a valuable building block in the synthesis of complex molecular architectures, including those with potential therapeutic applications.

Reaction Overview

The reaction of 1-chloro-2-methylpropene with sulfuryl chloride is a free-radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. The reaction selectively chlorinates the allylic position (the methyl group) to yield 1,3-dichloro-2-methyl-1-propene.

Reactants:

  • 1-Chloro-2-methylpropene

  • Sulfuryl chloride (SO₂Cl₂)

  • Radical Initiator (e.g., AIBN)

Primary Product:

  • 1,3-Dichloro-2-methyl-1-propene

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Chloro-2-methylpropeneC₄H₇Cl90.55680.92
Sulfuryl chlorideSO₂Cl₂134.9769.41.667
1,3-Dichloro-2-methyl-1-propeneC₄H₆Cl₂124.99131-1341.173

Table 2: Representative Reaction Parameters (Based on analogous reactions)

ParameterValue
Molar Ratio (Substrate:SO₂Cl₂:Initiator)1 : 1.1 : 0.02
SolventCarbon tetrachloride (CCl₄) or Benzene
Temperature70-80 °C (Reflux)
Reaction Time2-4 hours
Typical Yield60-80%

Experimental Protocols

General Procedure for the Free-Radical Chlorination of 1-chloro-2-methylpropene:

Materials:

  • 1-chloro-2-methylpropene

  • Sulfuryl chloride

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (or benzene)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-methylpropene (1.0 eq) and anhydrous carbon tetrachloride.

  • Add sulfuryl chloride (1.1 eq) to the solution.

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with constant stirring.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts (HCl and SO₂).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1,3-dichloro-2-methyl-1-propene.

Visualizations

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat R• R• R-Cl + •SO₂Cl R-Cl + •SO₂Cl R•->R-Cl + •SO₂Cl + SO₂Cl₂ •SO₂Cl •SO₂Cl SO₂ + Cl• SO₂ + Cl• •SO₂Cl->SO₂ + Cl• 1-chloro-2-methylpropene CH₂(Cl)C(CH₃)=CH₂ Allylic Radical CH₂(Cl)C(•CH₂)=CH₂ 1-chloro-2-methylpropene->Allylic Radical + Cl• - HCl 1,3-dichloro-2-methyl-1-propene CH₂(Cl)C(CH₂Cl)=CH₂ Allylic Radical->1,3-dichloro-2-methyl-1-propene + SO₂Cl₂ - •SO₂Cl Cl•_1 Cl• Cl₂ Cl₂ Cl•_1->Cl₂ + Cl• Cl•_2 Cl• Allylic Radical_1 R'• Dimer Dimer Allylic Radical_1->Dimer + R'• Allylic Radical_2 R'• Cl•_3 Cl• R'Cl R'Cl Cl•_3->R'Cl + R'• Allylic Radical_3 R'•

Caption: Free-radical mechanism for the allylic chlorination.

ExperimentalWorkflow Start Start ReactionSetup 1. Mix reactants: 1-chloro-2-methylpropene, SO₂Cl₂, AIBN in solvent Start->ReactionSetup Reflux 2. Heat to reflux (70-80°C) ReactionSetup->Reflux Monitoring 3. Monitor reaction (TLC/GC) Reflux->Monitoring Workup 4. Cool and quench with NaHCO₃ solution Monitoring->Workup Extraction 5. Separate and wash organic layer Workup->Extraction Drying 6. Dry with MgSO₄ Extraction->Drying Concentration 7. Remove solvent (Rotary Evaporation) Drying->Concentration Purification 8. Fractional Distillation Concentration->Purification FinalProduct Pure 1,3-dichloro- 2-methyl-1-propene Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in the pharmaceutical industry. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The product of this reaction, 1,3-dichloro-2-methyl-1-propene, is a bifunctional molecule containing two reactive C-Cl bonds at different positions (vinylic and allylic), making it a versatile intermediate for the synthesis of a variety of more complex molecules.

Potential Synthetic Utility:

  • Nucleophilic Substitution: The allylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, azides) to build molecular diversity.

  • Cross-Coupling Reactions: The vinylic chloride can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, enabling the construction of complex scaffolds.

  • Synthesis of Heterocycles: The difunctional nature of the product can be exploited in cyclization reactions to synthesize a range of heterocyclic compounds, which are prevalent in many drug molecules.

While direct applications of 1,3-dichloro-2-methyl-1-propene in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, its structural motifs are relevant to the development of novel therapeutic agents. For instance, allylic chlorides are precursors to allylic amines and other functionalized alkenes that are found in various bioactive natural products and synthetic drugs. The strategic incorporation of the dichlorinated propene backbone could be explored in the design of novel protease inhibitors, kinase inhibitors, or other targeted therapies where specific spatial arrangements of functional groups are crucial for activity. The development of synthetic routes utilizing such versatile building blocks is a key strategy in expanding the chemical space available for drug discovery programs.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-methylpropane (isobutyl chloride).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route but typically include unreacted starting materials such as isobutyl alcohol or tert-butanol, acidic reagents like hydrochloric acid (HCl), water, and side-products from competing elimination reactions, such as 2-methylpropene.[1][2][3] Commercially available 1-Chloro-2-methylpropene has also been noted to contain 3-chloro-2-methylpropene (B57409) as an impurity.[4]

Q2: What is the recommended general procedure for purifying this compound?

A multi-step approach is typically employed, involving washing, drying, and fractional distillation.[1][2]

  • Washing: The crude product is first washed with water to remove water-soluble impurities, followed by a wash with a weak base like sodium bicarbonate solution to neutralize any residual acid. A final wash with water removes any remaining base.[1][2]

  • Drying: The washed organic layer is dried using an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate to remove dissolved water.[1][2]

  • Distillation: The final purification is achieved by fractional distillation to separate the this compound from impurities with different boiling points.[1][5]

Q3: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties is crucial for effective purification, especially for distillation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H9Cl[6]
Molecular Weight 92.57 g/mol [6]
Boiling Point 68-69 °C[6][7][8]
Melting Point -131 °C[8][9]
Density ~0.88 g/mL at 25 °C[6][8]
Solubility Insoluble in water; miscible with alcohol and ether.[8][9][10]
Appearance Colorless liquid[6][7]
Flash Point -7 °C (19.4 °F)[8][9]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

Gas Chromatography (GC) is an ideal technique for assessing the purity of volatile compounds like this compound.[11][12] High-Performance Liquid Chromatography (HPLC) can also be used, particularly if non-volatile impurities are a concern.[11] For structural confirmation, mass spectrometry and IR spectroscopy are valuable.[3][12]

Troubleshooting Guide

Issue 1: The organic layer appears cloudy or milky after washing.

  • Cause: This indicates the presence of a fine emulsion or residual water.[1]

  • Solution:

    • Allow the separating funnel to stand undisturbed for a longer period to allow for better phase separation.

    • If an emulsion persists, add a small amount of brine (saturated NaCl solution) to the separating funnel, shake gently, and allow it to separate. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

    • Ensure thorough drying in the subsequent step. Add the drying agent (e.g., anhydrous Na2SO4 or MgSO4) until it no longer clumps together and some particles remain free-flowing.[1][2]

Issue 2: The pH of the aqueous layer is still acidic after a sodium bicarbonate wash.

  • Cause: Insufficient amount of sodium bicarbonate solution was used, or the reaction was not allowed to complete.

  • Solution:

    • Continue washing with fresh portions of 5% aqueous sodium bicarbonate solution.[2]

    • After each wash, carefully vent the separating funnel frequently to release the pressure from the CO2 gas produced.[1][2]

    • Test the pH of the aqueous layer after each wash. Continue until the aqueous layer is neutral or slightly basic.[2]

    • Follow with a final wash with deionized water to remove any residual sodium bicarbonate.[2]

Issue 3: Difficulty in separating this compound from its isomeric impurity, 2-Chloro-2-methylpropane (tert-butyl chloride).

  • Cause: These isomers have very close boiling points (this compound: 68-69°C; 2-Chloro-2-methylpropane: 50-52°C), making separation by simple distillation challenging.

  • Solution:

    • Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation efficiency.[3]

    • Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established within the column.

    • Carefully monitor the temperature at the still head. Collect the fraction that distills over at the boiling point of this compound (68-69°C) and discard the initial lower-boiling fraction.

Issue 4: Low final product yield after distillation.

  • Cause: This could be due to several factors, including incomplete reaction, loss of product during transfers and washes, or evaporation of the volatile product.

  • Solution:

    • Minimize Transfers: Plan the workflow to minimize the number of times the product is transferred between vessels.

    • Prevent Evaporation: this compound is volatile.[2] Keep containers tightly sealed and use an ice bath to cool the receiving flask during distillation to minimize evaporative losses.[2]

    • Ensure Complete Reaction: Before beginning purification, ensure the initial reaction has gone to completion using an appropriate monitoring technique like TLC or GC.

    • Careful Separation: Be careful not to discard any of the organic layer during the aqueous washes in the separating funnel.

Experimental Protocols

Protocol 1: Washing and Drying of Crude this compound
  • Transfer the crude this compound to a separating funnel of appropriate size.

  • Add an equal volume of deionized water, stopper the funnel, and invert it several times, remembering to vent frequently to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Add a volume of 5% aqueous sodium bicarbonate solution equal to the organic layer. Shake and vent as before.

  • Test the pH of the aqueous layer to ensure it is neutral or basic. If it remains acidic, repeat the bicarbonate wash.[2]

  • Drain and discard the aqueous layer.

  • Wash the organic layer one final time with deionized water to remove any residual salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask. If the drying agent clumps, add more until some remains free-flowing.[1][2]

  • Stopper the flask and let it stand for 10-15 minutes to ensure all water is removed.

  • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound
  • Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.

  • Add a few boiling chips to the round-bottom flask containing the dried this compound.

  • Ensure all joints are securely clamped and that the thermometer bulb is positioned correctly—just below the level of the side-arm leading to the condenser.[5]

  • Begin circulating cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.[5]

  • Gently heat the distillation flask using a heating mantle.

  • Observe the temperature and discard any initial distillate (forerun) that comes over at a significantly lower temperature than the target boiling point.

  • Collect the pure this compound fraction in a pre-weighed receiving flask as the temperature stabilizes at 68-69°C.

  • Stop the distillation when the temperature begins to rise significantly above this range or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

Visualizations

Purification Workflow

Purification_Workflow start Crude This compound wash_h2o Wash with Deionized Water start->wash_h2o Remove H2O- soluble impurities wash_bicarb Wash with 5% NaHCO3 Solution wash_h2o->wash_bicarb Remove acidic impurities (HCl) wash_final_h2o Final Wash with Deionized Water wash_bicarb->wash_final_h2o Remove residual base/salts drying Dry with Anhydrous Na2SO4 wash_final_h2o->drying Remove dissolved water distillation Fractional Distillation drying->distillation Separate based on boiling point product Pure This compound distillation->product Troubleshooting_Emulsion start Issue: Emulsion or Cloudiness After Washing check_separation Allow layers to stand for a longer period start->check_separation First Step add_brine Add Brine (Saturated NaCl) to separating funnel check_separation->add_brine If emulsion persists resolved Problem Resolved: Proceed to Drying check_separation->resolved If layers separate gentle_shake Shake gently and allow to re-separate add_brine->gentle_shake gentle_shake->resolved

References

Technical Support Center: Preparation of Organometallic Compounds from 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of organometallic compounds, specifically Grignard and organolithium reagents, from 1-chloro-2-methylpropane.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate

Question: My Grignard reaction with this compound and magnesium turnings is not starting. What are the possible causes and how can I fix it?

Answer:

Failure to initiate a Grignard reaction is a common problem, often stemming from a passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[1][2] Here’s a step-by-step troubleshooting guide:

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or argon.[1][3]

    • Solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[4] Use freshly distilled solvents or commercially available anhydrous solvents.

    • This compound should be free of water. Consider distilling it or passing it through a column of activated alumina.[5]

  • Activate the Magnesium Surface: The magnesium oxide layer must be removed to expose the reactive metal.[1][6] Several activation methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.[7] Grinding the turnings in a mortar and pestle (in a glovebox) can also expose a fresh surface.[5][8]

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple or brown color is an indicator of activation.[1][3][6]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension. The observation of ethylene (B1197577) gas bubbling indicates activation.[1][9]

      • Diisobutylaluminum hydride (DIBAH): A small amount of DIBAH can be used to activate the magnesium surface and dry the reaction mixture.[10]

    • Ultrasound: Using an ultrasonic bath can help break up the oxide layer on the magnesium surface.[7][9]

  • Initiation Techniques:

    • Add a small portion of the this compound solution to the activated magnesium.

    • Gentle warming with a heat gun may be necessary to start the reaction.[9] Be cautious, as the reaction is exothermic.

    • Once initiated, you should observe signs like gentle refluxing of the solvent, a cloudy gray/brown appearance of the mixture, and a noticeable exotherm.[1]

Issue 2: Low Yield of the Organometallic Compound

Question: I am getting a very low yield of my isobutylmagnesium chloride or isobutyllithium (B1630937). What factors could be contributing to this and how can I improve the yield?

Answer:

Low yields can be attributed to several factors, including side reactions, incomplete conversion, and reagent degradation.

  • Minimize Side Reactions:

    • Wurtz Coupling: A primary side reaction is the coupling of the newly formed organometallic reagent with the starting this compound to form 2,5-dimethylhexane.[4][11][12][13][14] To minimize this:

      • Slow Addition: Add the this compound solution dropwise to the metal suspension to maintain a low concentration of the alkyl halide.[11]

      • Temperature Control: Maintain a moderate reaction temperature. While initial heating might be needed, the reaction is exothermic and may require cooling to prevent excessive Wurtz coupling.[4][11]

      • Solvent Choice: Ethereal solvents like diethyl ether or THF are standard.[6] For certain substrates, the choice of ether can influence the extent of Wurtz coupling.[11]

  • Ensure Complete Reaction:

    • Reaction Time: Allow sufficient time for the reaction to go to completion. For Grignard reactions, this may involve refluxing for a period after the addition of the alkyl halide.[3]

    • Magnesium Quality: Use high-purity, fresh magnesium turnings or powder.[8][15] The particle size and surface area of the magnesium can affect the reaction rate and yield.

  • Prevent Reagent Degradation:

    • Anhydrous and Inert Atmosphere: Organometallic reagents are highly sensitive to moisture and oxygen.[16][17] Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and subsequent handling.

    • Use Excess Reagent: In subsequent reactions, using a slight excess of the prepared organometallic reagent can compensate for any titer loss and consume trace amounts of water in the reaction with the electrophile.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing isobutylmagnesium chloride?

A1: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent preparation.[4][6] THF is a better coordinating solvent and can be beneficial for less reactive chlorides.[3] However, the choice can also depend on the subsequent reaction conditions.

Q2: How can I confirm the formation and determine the concentration of my organometallic reagent?

A2: Visual cues for Grignard formation include a cloudy, grayish appearance and an exotherm.[1] For both Grignard and organolithium reagents, the concentration (titer) should be determined before use. Common titration methods include:

  • Titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

  • Titration against iodine (I₂).[8]

Q3: Is it better to use this compound or 1-bromo-2-methylpropane (B43306) for Grignard synthesis?

A3: Alkyl bromides are generally more reactive than chlorides for Grignard reagent formation.[6] However, this compound is often more cost-effective and can be used successfully with proper magnesium activation and reaction conditions.

Q4: What are the key safety precautions when working with organometallic reagents prepared from this compound?

A4: Both isobutylmagnesium chloride and isobutyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air.[16][17] They also react violently with water.[17]

  • Always work under an inert atmosphere (nitrogen or argon) in a fume hood.[17]

  • Use dry, air-free glassware and solvents.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

  • Have a Class D fire extinguisher readily available for metal fires.

Data Presentation

Table 1: Comparison of Magnesium Activation Methods for Grignard Synthesis

Activation MethodDescriptionAdvantagesDisadvantages
Iodine A small crystal of I₂ is added to the magnesium.[1][6]Simple, effective, and provides a visual cue of activation.[1]Can sometimes lead to side reactions if used in excess.[15]
1,2-Dibromoethane (DBE) A small amount of DBE is added to initiate the reaction.[1][9]Highly effective for activating the magnesium surface.[9]Introduces another reagent into the reaction mixture.
Mechanical Grinding Grinding magnesium turnings in a mortar and pestle.[5][8]Exposes a fresh, oxide-free surface without chemical additives.[5]Requires handling in an inert atmosphere (glovebox).
DIBAH Use of a small amount of diisobutylaluminum hydride.[10]Effective at low temperatures and also dries the solvent.[10]Adds an aluminum-containing reagent to the system.

Table 2: Typical Reaction Conditions for Organometallic Synthesis

ParameterIsobutylmagnesium Chloride (Grignard)Isobutyloithium
Metal Magnesium (turnings or powder)Lithium (powder or wire)
Solvent Diethyl ether or THF[6]Petroleum ether or other hydrocarbon solvents[18][19]
Stoichiometry (Metal:Halide) ~1.1:1~2.2:1
Initiation Gentle warming, chemical/mechanical activation[1][9]Often spontaneous
Reaction Temperature Reflux of the solventTypically room temperature or below
Side Reactions Wurtz coupling[4]Wurtz coupling

Experimental Protocols

Protocol 1: Preparation of Isobutylmagnesium Chloride

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Nitrogen or argon gas supply

Procedure:

  • Assemble the glassware and flame-dry it under a vacuum, then cool under a stream of inert gas.

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the reaction flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium suspension and gently warm the flask until the iodine color disappears and the reaction initiates.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for use or titration.

Protocol 2: Preparation of Isobutyloithium

Materials:

  • Lithium metal (containing ~1% sodium is often beneficial)

  • This compound

  • Anhydrous petroleum ether or pentane

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Nitrogen or argon gas supply

Procedure:

  • Set up the flame-dried glassware under an inert atmosphere.

  • Cut lithium metal (2.2 equivalents) into small pieces under an inert atmosphere and add them to the reaction flask containing the anhydrous solvent.

  • Prepare a solution of this compound (1 equivalent) in the same anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the vigorously stirred lithium suspension at room temperature.

  • The reaction is typically exothermic and may require occasional cooling with a water bath to maintain a steady reaction rate.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Allow the lithium chloride precipitate to settle. The resulting clear to slightly yellow solution of isobutyllithium can be carefully cannulated to another flask for storage or immediate use.

Mandatory Visualization

Troubleshooting_Grignard_Initiation start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and reagents anhydrous? start->check_anhydrous dry_system Thoroughly dry glassware and use anhydrous solvents. check_anhydrous->dry_system No check_activation Is the magnesium activated? check_anhydrous->check_activation Yes dry_system->check_anhydrous activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Mechanical grinding check_activation->activate_mg No initiate_reaction Initiate Reaction: - Add a small amount of alkyl halide - Gentle warming check_activation->initiate_reaction Yes activate_mg->initiate_reaction success Reaction Initiated initiate_reaction->success

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Wurtz_Coupling_Mitigation cluster_conditions Reaction Conditions cluster_reagents Reagents Slow Addition Slow dropwise addition of This compound Temp Control Maintain moderate reaction temperature Wurtz Coupling Wurtz Coupling Side Reaction Solvent Choice Use appropriate ethereal solvent (Ether/THF) Active Mg Ensure highly activated magnesium Low Yield Low Yield of Organometallic Product Wurtz Coupling->Low Yield Mitigation Mitigation Strategies Mitigation->Slow Addition Mitigation->Temp Control Mitigation->Solvent Choice Mitigation->Active Mg

Caption: Key strategies to minimize Wurtz coupling side reactions.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing nucleophilic substitution reactions involving 1-chloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic substitution of this compound often slow, even though it's a primary alkyl halide?

Although this compound is a primary alkyl halide, its reaction rate in SN2 reactions is significantly slower than that of unbranched primary halides like 1-chlorobutane. This is due to steric hindrance. The bulky isobutyl group near the electrophilic carbon physically obstructs the nucleophile's backside attack, which is essential for the SN2 mechanism.[1][2][3] This increased steric hindrance raises the activation energy of the transition state, slowing the reaction.[1][4]

Q2: What are the primary competing reactions, and how can they be controlled?

The main competing pathway is the E2 (bimolecular elimination) reaction, which produces 2-methylpropene. The choice between SN2 and E2 is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature.

  • Nucleophile/Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 pathway. Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻) will favor the SN2 pathway.[5]

  • Temperature: Higher temperatures favor elimination reactions over substitution reactions.[6][7] This is because elimination results in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more favorable.[6][7]

G sub This compound sn2_product SN2 Product (Substitution) sub->sn2_product Favored by e2_product E2 Product (2-Methylpropene) sub->e2_product Favored by nuc Strong, Non-Bulky Nucleophile (e.g., NaI) nuc->sn2_product base Strong, Bulky Base (e.g., t-BuOK) base->e2_product low_temp Low Temperature low_temp->sn2_product high_temp High Temperature high_temp->e2_product

Caption: Competing SN2 and E2 pathways for this compound.

Q3: What is the optimal solvent choice for promoting the SN2 pathway?

Polar aprotic solvents are the best choice for SN2 reactions.[8] Solvents like acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can dissolve the ionic nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding.[8][9] This leaves the nucleophile "naked" and highly reactive.

In contrast, polar protic solvents (like water or ethanol) are generally poor choices for SN2 reactions.[10] They can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thus slowing down the reaction rate.[11]

Q4: Is it possible for this compound to undergo an SN1 or E1 reaction?

SN1 and E1 reactions are highly disfavored for this substrate under standard conditions. These mechanisms proceed through a carbocation intermediate. The initial carbocation formed from this compound would be a highly unstable primary carbocation, which is energetically prohibitive to form.[12][13]

However, under specific conditions that promote carbocation formation (e.g., in the presence of a Lewis acid like silver nitrate, AgNO₃), a reaction may occur.[14] In such a scenario, the initially formed primary carbocation would likely undergo a rapid 1,2-hydride shift to form a much more stable tertiary carbocation. This rearranged intermediate would then react to give SN1 and E1 products.

Troubleshooting Guide

Problem: Low yield of the desired substitution product.

Low yields can arise from several factors, most commonly from competing elimination reactions or suboptimal reaction conditions.[15] Use the following guide to diagnose and resolve common issues.

Troubleshooting_Workflow start Low Yield of Substitution Product check_side_products Analyze Reaction Mixture (TLC, GC-MS, NMR) start->check_side_products elim_obs Elimination Product (Alkene) Observed? check_side_products->elim_obs no_reaction Unreacted Starting Material Dominates? elim_obs->no_reaction No solution_elim Action: 1. Lower Reaction Temperature 2. Use Less Basic Nucleophile (e.g., I⁻ instead of RO⁻) 3. Avoid Bulky Bases elim_obs->solution_elim Yes solution_slow Action: 1. Increase Reaction Time 2. Use a Polar Aprotic Solvent (DMSO, DMF) 3. Ensure Anhydrous Conditions no_reaction->solution_slow Yes solution_recheck Action: 1. Verify Reagent Purity 2. Check Nucleophile Concentration 3. Confirm Inert Atmosphere no_reaction->solution_recheck No end Improved Yield solution_elim->end solution_slow->end solution_recheck->end

Caption: Troubleshooting workflow for low substitution yield.

Data Summary: Optimizing Reaction Conditions

This table summarizes the expected qualitative effects of changing key reaction parameters on the outcome of the reaction with this compound.

ParameterChangeEffect on SN2 RateEffect on E2 RateRecommended for Substitution
Temperature IncreaseModerate IncreaseSignificant Increase No, favors elimination[6][16]
DecreaseModerate DecreaseSignificant Decrease Yes, increases selectivity
Nucleophile Strong, non-basic (I⁻, Br⁻, CN⁻)Favored DisfavoredExcellent [17]
Strong, basic (RO⁻, OH⁻)PossibleHighly Favored Poor, high risk of elimination
Bulky, basic (t-BuO⁻)Highly DisfavoredStrongly Favored No, primarily elimination
Solvent Polar Aprotic (DMSO, DMF)Significantly Increased IncreasedExcellent [8][9]
Polar Protic (H₂O, EtOH)DecreasedPossible (E1/E2)Poor, slows SN2[10][11]
Nonpolar (Hexane)Very Slow / InsolubleVery SlowNo

Key Experimental Protocol

Title: Synthesis of 1-Iodo-2-methylpropane (B147064) via SN2 Reaction (Finkelstein Reaction)

Objective: To provide a general methodology for the nucleophilic substitution of this compound with sodium iodide, favoring the SN2 pathway.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diatomaceous earth (Celite®)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous acetone followed by anhydrous sodium iodide (typically 1.5-2.0 equivalents). Stir the mixture until the salt is fully dissolved.

  • Initiation: Add this compound (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux (acetone boiling point: ~56°C). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. The formation of a white precipitate (NaCl) is an indicator of reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetone using a rotary evaporator.

    • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to remove any trace I₂) and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude 1-iodo-2-methylpropane by fractional distillation.

References

Technical Support Center: Storage and Handling of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Chloro-2-methylpropane (isobutyl chloride) to prevent its degradation and ensure experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experiments.

Problem Possible Cause Recommended Action
Low or no yield in a nucleophilic substitution reaction. Degradation of this compound: The primary degradation pathway is hydrolysis (solvolysis) to 2-methyl-1-propanol (B41256), especially in the presence of moisture or polar protic solvents. This alcohol will not participate in the desired reaction.1. Verify Purity: Before use, check the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR. The presence of a significant peak corresponding to 2-methyl-1-propanol indicates degradation.2. Use Fresh or Properly Stored Reagent: Always use a fresh bottle of this compound or one that has been stored under the recommended conditions (see FAQs below).3. Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of an unexpected gaseous byproduct. Elimination Reaction: In the presence of strong bases, this compound can undergo E2 elimination to form isobutylene (B52900) gas.1. Control Basicity: If an elimination reaction is not desired, use a non-nucleophilic weak base or control the stoichiometry of the strong base carefully.2. Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may favor the desired substitution reaction.
Reaction mixture turns yellow or brown upon addition of this compound. Presence of Impurities or Degradation Products: The discoloration may be due to impurities in the reagent or degradation products formed during storage.1. Check for Peroxides: Although less common for alkyl halides than ethers, it is good practice to test for peroxides, especially if the container has been opened multiple times.2. Purify the Reagent: If impurities are suspected, consider purifying the this compound by distillation.
Inconsistent reaction results between different batches of this compound. Variability in Purity or Stabilizers: Different batches may have varying levels of purity or may contain different stabilizers which could affect the reaction.1. Standardize Reagent Source: Whenever possible, use this compound from the same supplier and lot number for a series of experiments.2. Perform Incoming Quality Control: It is good practice to test the purity of each new batch of reagent upon receipt.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly closed to prevent the ingress of moisture and the escape of flammable vapors.

  • Q2: Is this compound sensitive to light? A2: Yes. Alkyl halides can be sensitive to light and may undergo photodegradation. It is advisable to store this compound in an amber or opaque container to protect it from light.

  • Q3: What materials are incompatible with this compound? A3: this compound is incompatible with strong oxidizing agents. Contact with these materials should be avoided to prevent vigorous reactions.

Degradation

  • Q4: What are the primary degradation pathways for this compound? A4: The main degradation pathways are:

    • Hydrolysis (Solvolysis): In the presence of water or other polar protic solvents, it can undergo an SN1 reaction to form 2-methyl-1-propanol.

    • Elimination: In the presence of a strong base, it can undergo an E2 elimination reaction to produce isobutylene.

    • Photodegradation: Exposure to light can cause the cleavage of the carbon-chlorine bond.

  • Q5: What are the signs of this compound degradation? A5: Visual signs of degradation are not always apparent. The most reliable method to detect degradation is through analytical techniques such as GC-MS, where you may observe a peak for 2-methyl-1-propanol, or ¹H NMR spectroscopy.

  • Q6: How can I prevent the degradation of this compound during my experiments? A6: To prevent degradation during experiments, it is important to:

    • Use a high-purity, fresh sample of the reagent.

    • Ensure that your reaction setup is free from moisture by using oven-dried glassware and anhydrous solvents, especially for moisture-sensitive reactions.

    • Protect the reaction from light if it is light-sensitive.

    • Maintain the recommended reaction temperature to avoid unwanted side reactions like elimination.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is 1 µL of the sample in 1 mL of solvent.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold: Maintain 150°C for 2 minutes.

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-200 amu.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products, primarily 2-methyl-1-propanol and isobutylene (if the sample was basic).

    • Integrate the peak areas to determine the relative purity of the sample.

Compound Expected Retention Time Range (min) Key Mass Spectral Fragments (m/z)
This compound3 - 592, 57, 41
2-methyl-1-propanol2 - 474, 43, 31
Isobutylene< 256, 41, 39

Protocol 2: Accelerated Stability Study of this compound

This protocol provides a framework for assessing the stability of this compound under accelerated conditions.

  • Objective: To determine the rate of degradation of this compound under elevated temperature and in the presence of moisture.

  • Methodology:

    • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials.

    • Stress Conditions:

      • Temperature: Place sets of vials in ovens maintained at 40°C, 50°C, and 60°C.

      • Moisture: For each temperature, prepare two sets of vials. To one set, add 10 µL of deionized water to each vial.

    • Time Points: Withdraw one vial from each condition at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

    • Analysis: Analyze the samples at each time point using the GC-MS protocol described above to quantify the amount of remaining this compound and the formation of 2-methyl-1-propanol.

    • Data Presentation: Record the percentage of this compound remaining at each time point for each condition in a table.

Condition Time (weeks) % this compound Remaining % 2-methyl-1-propanol Formed
40°C0
1
2
...
40°C + Water0
1
2
...
50°C0
1
2
...
......

Visualizations

degradation_pathways cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Products Proper Storage Proper Storage C4H9Cl This compound Proper Storage->C4H9Cl Maintains Stability Improper Storage Improper Storage Improper Storage->C4H9Cl Leads to Degradation Alcohol 2-methyl-1-propanol C4H9Cl->Alcohol Hydrolysis (SN1) (Moisture, Polar Solvents) Alkene Isobutylene C4H9Cl->Alkene Elimination (E2) (Strong Base) experimental_workflow Start Start Obtain_Sample Obtain this compound Sample Start->Obtain_Sample Purity_Check Assess Purity via GC-MS Obtain_Sample->Purity_Check Pure Purity > 99%? Purity_Check->Pure Use_in_Experiment Proceed with Experiment Pure->Use_in_Experiment Yes Purify Purify by Distillation Pure->Purify No End End Use_in_Experiment->End Purify->Purity_Check Discard Discard or Use for Non-critical Applications Purify->Discard If purification is not feasible Discard->End

Preventing elimination side reactions with 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic reactions involving 1-chloro-2-methylpropane. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side reactions and optimize substitution product yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of 2-methylpropene as a byproduct in my substitution reaction with this compound?

A1: this compound is a primary alkyl halide, but it possesses significant steric hindrance due to the methyl group on the carbon adjacent to the electrophilic center (β-branching). This steric bulk slows down the desired S(_N)2 substitution pathway.[1] Consequently, the competing E2 elimination reaction, which forms 2-methylpropene, becomes more favorable, especially under suboptimal conditions. The outcome of the reaction is a sensitive balance between the S(_N)2 and E2 pathways.[2]

Q2: What are the key factors that influence the ratio of substitution to elimination products?

A2: There are three primary factors you can control to favor the substitution (S(_N)2) product over the elimination (E2) product:

  • Choice of Nucleophile/Base: The strength and steric bulk of the nucleophile/base are critical. Strong, bulky bases heavily favor elimination.[3]

  • Solvent Selection: The polarity of the solvent can stabilize or destabilize reaction intermediates and transition states, tipping the balance between S(_N)2 and E2.

  • Reaction Temperature: Higher temperatures generally provide the activation energy needed for elimination, making it the favored pathway.

Q3: I am using sodium ethoxide and getting a mixture of products. How can I increase the yield of the substitution product?

A3: Sodium ethoxide is a strong nucleophile but also a strong, unhindered base, which is why you are observing both substitution and elimination products.[2] To favor substitution, consider the following adjustments:

  • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so running the reaction at a lower temperature will decrease the rate of elimination more significantly.

  • Change the nucleophile: Switch to a nucleophile that is a weaker base but still a good nucleophile. Examples include iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), or a thiol (RS⁻).

  • Use a polar aprotic solvent: Solvents like DMSO or DMF will enhance the nucleophilicity of your reagent without promoting the E2 reaction as much as protic solvents like ethanol.[4]

Troubleshooting Guide: Minimizing Elimination

Use the following flowchart to diagnose and solve issues with unwanted elimination reactions.

G cluster_0 Troubleshooting Workflow start High Yield of Elimination Product (2-methylpropene) q1 What type of base/nucleophile are you using? start->q1 strong_bulky Strong, Bulky Base (e.g., t-butoxide) q1->strong_bulky Bulky strong_unhindered Strong, Unhindered Base (e.g., ethoxide, hydroxide) q1->strong_unhindered Unhindered weak_nucleophile Weakly Basic Nucleophile (e.g., I⁻, CN⁻, N₃⁻) q1->weak_nucleophile Weakly Basic sol1 This is the primary cause. Use a less hindered base or a weakly basic nucleophile. strong_bulky->sol1 q2 What is the reaction temperature? strong_unhindered->q2 weak_nucleophile->q2 high_temp High Temperature q2->high_temp High low_temp Low Temperature / Room Temperature q2->low_temp Low sol2 Lower the temperature. Elimination is favored at higher temperatures. high_temp->sol2 q3 What solvent are you using? low_temp->q3 sol2->q3 protic Polar Protic Solvent (e.g., Ethanol, Water) q3->protic Protic aprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) q3->aprotic Aprotic sol3 Switch to a polar aprotic solvent to favor SN2. protic->sol3 end Optimized for Substitution aprotic->end sol3->end

Caption: Troubleshooting flowchart for minimizing elimination.

Data Presentation: Substitution vs. Elimination

The choice of reagents and conditions significantly impacts the product distribution. The following table summarizes the expected outcomes for the reaction of this compound.

ReagentBase/Nucleophile StrengthSteric HindranceSolventTemperatureExpected Major ProductExpected Minor Product
KOtBuStrong BaseHighTHF / t-ButanolRoom TempElimination (E2) [3]Substitution (S(_N)2)
NaOEtStrong Base / Strong NucleophileLowEthanolHighElimination (E2) Substitution (S(_N)2)
NaOEtStrong Base / Strong NucleophileLowDMSOLowSubstitution (S(_N)2) Elimination (E2)
NaOHStrong Base / Strong NucleophileLowH₂O/EthanolHighElimination (E2) Substitution (S(_N)2)
NaIWeak Base / Strong NucleophileLowAcetone (B3395972)Room TempSubstitution (S(_N)2) [5]Negligible Elimination
NaCNWeak Base / Strong NucleophileLowDMSORoom TempSubstitution (S(_N)2) Negligible Elimination

Competing Reaction Pathways

The diagram below illustrates the competition between the S(_N)2 and E2 mechanisms for this compound.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant This compound sn2_ts SN2 Transition State (Backside Attack) reactant->sn2_ts Strong, Non-bulky Nucleophile (e.g., I⁻) Low Temperature Polar Aprotic Solvent e2_ts E2 Transition State (Proton Abstraction) reactant->e2_ts Strong, Bulky Base (e.g., t-BuO⁻) High Temperature sn2_product Substitution Product sn2_ts->sn2_product e2_product Elimination Product (2-Methylpropene) e2_ts->e2_product

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Protocol 1: Maximizing S(_N)2 Product (Finkelstein Reaction)

This protocol is designed to favor the substitution product by using a strong, weakly basic nucleophile in a polar aprotic solvent.

Objective: To synthesize 1-iodo-2-methylpropane (B147064) from this compound with minimal elimination.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reagents: In the flask, combine this compound (1.0 eq) and sodium iodide (1.5 eq).

  • Solvent: Add anhydrous acetone to the flask. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of alkyl halide).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate (NaCl), which is insoluble in acetone.[5] If the reaction is slow, it can be gently heated to reflux (acetone boiling point is 56°C). Avoid high temperatures to minimize elimination.

  • Workup: After the reaction is complete (as determined by TLC or GC analysis, or after several hours), cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 5% sodium thiosulfate solution (to remove any unreacted iodine), water, and finally brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-iodo-2-methylpropane. The product can be further purified by distillation if necessary.

References

Incompatible materials with 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the material incompatibilities of 1-Chloro-2-methylpropane (Isobutyl Chloride) for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of materials incompatible with this compound?

A1: this compound is incompatible with three main classes of materials: strong oxidizing agents, strong bases, and certain reactive metals.[1][2][3] Contact with these substances can lead to vigorous, exothermic, and potentially hazardous reactions.

Q2: What happens when this compound comes into contact with strong bases?

A2: Strong bases, particularly bulky bases like potassium tert-butoxide, can cause a dehydrohalogenation reaction, which is a type of elimination reaction (specifically, an E2 mechanism).[4][5] This reaction is exothermic and produces 2-methylpropene, a flammable gas.[5] The reaction rate is dependent on the concentration of both the alkyl halide and the base.[6]

Q3: What are the risks of mixing this compound with reactive metals like sodium or magnesium?

A3: Reactive metals such as sodium, potassium, and magnesium can react with this compound in a highly exothermic manner.[2] With sodium, a Wurtz reaction can occur, leading to the formation of a larger alkane and sodium chloride.[7] With magnesium in an ether solvent, it forms a Grignard reagent, which is also a pyrophoric substance (ignites spontaneously in air).[8][9] These reactions must be conducted under strictly anhydrous conditions and an inert atmosphere, as any presence of water will destroy the organometallic reagents and can cause a fire.[8]

Q4: Can I store this compound in a standard metal container?

A4: While stable under normal conditions, this compound can react violently with powdered metals, which may present a fire and explosion hazard.[3] Therefore, storage in containers made of reactive metals should be avoided. It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources.[1]

Q5: What are the hazardous decomposition products of this compound?

A5: Upon heating or burning, this compound can decompose to produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and phosgene.[1][3]

Incompatible Material Classes Overview

IncompatibleMaterials cluster_main This compound Incompatibilities cluster_incompatible Incompatible Material Classes cluster_hazards Resulting Hazards reagent This compound bases Strong Bases (e.g., Alkoxides, Hydroxides) reagent->bases oxidizers Strong Oxidizing Agents reagent->oxidizers metals Reactive Metals (e.g., Na, Mg, K) reagent->metals elimination Exothermic Elimination (Flammable Gas Production) bases->elimination oxidation Vigorous Oxidation (Fire/Explosion Risk) oxidizers->oxidation organometallic Pyrophoric Reagent Formation (Spontaneous Ignition Risk) metals->organometallic

Caption: Major classes of materials incompatible with this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Temperature Spike (Exotherm) During Reaction An unintended reaction with an incompatible material (e.g., trace amounts of base, metal, or oxidizing agent). The reaction could be accelerating uncontrollably, leading to a runaway reaction.[10][11]1. Immediately cease addition of any further reagents. 2. Apply emergency cooling (e.g., ice bath). 3. If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.[12] 4. Alert your supervisor.
Low or No Yield in Grignard Reagent Formation Presence of moisture or oxygen in the reaction setup, which destroys the Grignard reagent as it forms.[8]1. Ensure all glassware is flame-dried or oven-dried immediately before use. 2. Use anhydrous solvents. 3. Maintain a positive pressure of a dry, inert gas (e.g., Argon or Nitrogen) throughout the reaction.[8] 4. Ensure the magnesium turnings are fresh and not oxidized.
Formation of an Alkene Instead of a Substitution Product The nucleophile used is also a strong base, favoring an elimination (E2) reaction over a substitution (SN2) reaction.[13] This is common with reagents like sodium hydroxide (B78521) or sodium methoxide.[14]1. To favor substitution, use a less basic nucleophile. 2. Lowering the reaction temperature can sometimes favor substitution over elimination.[13] 3. If elimination is desired, using a strong, bulky base and higher temperatures will increase the yield of the alkene.[13][15]
Spill of this compound Accidental spillage during transfer or handling.1. Evacuate non-essential personnel and ensure adequate ventilation. 2. Remove all sources of ignition.[3] 3. Wearing appropriate PPE (gloves, goggles), absorb the spill with an inert material like sand or vermiculite.[3] 4. Collect the absorbed material in a sealable container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up the spill.

Quantitative Data Summary

Table 1: Estimated Rate Constants for E2 Elimination Reactions

Alkyl HalideBaseSolventTemperature (°C)Relative Rate Constant
Ethyl BromideEtO⁻Ethanol251
n-Propyl BromideEtO⁻Ethanol250.4
Isobutyl Bromide (analogous) EtO⁻ Ethanol 25 0.03
Isopropyl BromideEtO⁻Ethanol252.5
Data is illustrative and based on typical relative rates for SN2/E2 reactions. Steric hindrance in isobutyl halides significantly slows the reaction compared to less hindered primary halides but elimination is a key side reaction.

Table 2: Estimated Enthalpy of Reaction (ΔH) for Wurtz Coupling

ReactionEstimated ΔH (kJ/mol)Hazard Indication
2 CH₃Cl + 2 Na → C₂H₆ + 2 NaCl-569Highly Exothermic
2 (CH₃)₂CHCH₂Cl + 2 Na → (CH₃)₂CHCH₂CH₂CH(CH₃)₂ + 2 NaCl ~ -570 Highly Exothermic
Enthalpy is estimated based on the highly exothermic nature of the Wurtz reaction with simple alkyl halides. The reaction is known to be vigorous and presents a significant fire risk.[7][16]

Experimental Protocol: Material Compatibility Assessment

This protocol outlines a method for assessing the thermal compatibility of this compound with other materials using Differential Scanning Calorimetry (DSC), adapted from principles in ASTM E698.

Objective: To determine the potential for hazardous exothermic reactions between this compound and a test material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC pans (gold-plated stainless steel or similar, capable of withstanding pressure)

  • Analytical balance

  • Micropipettes

  • Inert gas supply (Nitrogen or Argon)

Materials:

  • This compound (≥98% purity)

  • Test material (e.g., proposed catalyst, container material powder, additive)

  • Inert, dry solvent for cleaning (e.g., hexane)

Experimental Workflow:

Caption: Workflow for assessing material compatibility using DSC.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the test material into a high-pressure DSC pan.

    • In a separate pan, add 1-3 µL of this compound.

    • Prepare a third pan containing a 1:1 (by mass) mixture of the test material and this compound.

    • Hermetically seal all pans immediately to prevent evaporation.

  • DSC Analysis:

    • Run a preliminary scan on the pure this compound and the pure test material individually to identify their thermal decomposition profiles. A typical scan range is from ambient temperature to 300°C at a heating rate of 10°C/min under an inert gas flow.

    • Run the same DSC program on the 1:1 mixture.

  • Data Analysis and Interpretation:

    • Compare the thermogram of the mixture to the individual components.

    • Look for the appearance of new exothermic peaks or a significant lowering of the decomposition onset temperature in the mixture's thermogram.

    • An exothermic event in the mixture at a temperature below the decomposition temperature of either individual component indicates a chemical incompatibility.

  • Hazard Classification:

    • Compatible: No significant difference between the mixture's thermogram and a composite of the individual thermograms.

    • Incompatible: A sharp exothermic peak is observed in the mixture at a temperature significantly lower than the decomposition of either component. This indicates a high potential for a hazardous runaway reaction.[10]

    • Caution: A broad, low-energy exotherm is observed. The materials may be incompatible under certain conditions (e.g., prolonged contact, higher temperatures). Further testing is advised.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-2-methylpropane and its Isomeric Butyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-chloro-2-methylpropane (isobutyl chloride) with its structural isomers: 1-chlorobutane (B31608) (n-butyl chloride), 2-chlorobutane (B165301) (sec-butyl chloride), and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The analysis focuses on the two primary nucleophilic substitution pathways: bimolecular (Sₙ2) and unimolecular (Sₙ1) reactions, supported by established chemical principles and experimental observations.

Executive Summary

The reactivity of butyl chloride isomers is fundamentally dictated by their structure. Primary alkyl halides, such as 1-chlorobutane and this compound, predominantly undergo Sₙ2 reactions due to minimal steric hindrance.[1] Conversely, the tertiary alkyl halide, 2-chloro-2-methylpropane, reacts almost exclusively through the Sₙ1 mechanism, owing to the stability of the tertiary carbocation intermediate.[2] The secondary alkyl halide, 2-chlorobutane, exhibits intermediate behavior and can react via either pathway, depending on the reaction conditions.[2] this compound, while a primary halide, is sterically more hindered than 1-chlorobutane, leading to a slower Sₙ2 reaction rate.

Comparison of Reactivity

The propensity of an alkyl halide to undergo an Sₙ1 or Sₙ2 reaction is primarily influenced by the substitution of the carbon atom bearing the halogen.

  • Sₙ1 Reactivity: The rate-determining step in an Sₙ1 reaction is the formation of a carbocation.[1] The stability of this intermediate is paramount, with the order of stability being tertiary > secondary > primary.[1]

  • Sₙ2 Reactivity: The Sₙ2 reaction involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group.[1] Steric hindrance around this carbon atom is the critical factor, with reactivity decreasing as steric bulk increases: methyl > primary > secondary > tertiary.[1]

Quantitative Data Summary

Table 1: Relative Reactivity in Sₙ1 Reactions (Solvolysis)

Alkyl HalideStructureCarbon ClassificationRelative Sₙ1 RateRationale
2-Chloro-2-methylpropane(CH₃)₃CClTertiaryVery HighForms a stable tertiary carbocation.[2]
2-ChlorobutaneCH₃CHClCH₂CH₃SecondaryModerateForms a less stable secondary carbocation.[2]
1-ChlorobutaneCH₃CH₂CH₂CH₂ClPrimaryVery LowPrimary carbocation is highly unstable.
This compound(CH₃)₂CHCH₂ClPrimaryVery LowPrimary carbocation is highly unstable.

Table 2: Relative Reactivity in Sₙ2 Reactions

Alkyl HalideStructureCarbon ClassificationRelative Sₙ2 RateRationale
1-ChlorobutaneCH₃CH₂CH₂CH₂ClPrimaryHighLeast sterically hindered primary halide.[1]
This compound(CH₃)₂CHCH₂ClPrimaryModerateSteric hindrance from the adjacent isopropyl group slows the reaction compared to n-butyl chloride.
2-ChlorobutaneCH₃CHClCH₂CH₃SecondaryLowSignificant steric hindrance at the secondary carbon.[1]
2-Chloro-2-methylpropane(CH₃)₃CClTertiaryNegligibleExtreme steric hindrance prevents backside attack by the nucleophile.[1]

Experimental Protocols

The relative reactivities of the butyl chloride isomers can be demonstrated through straightforward laboratory experiments.

Experiment 1: Sₙ1 Reactivity - Solvolysis in Aqueous Ethanol with Silver Nitrate (B79036)

Objective: To compare the rates of Sₙ1 reaction for the four butyl chloride isomers. The reaction rate is indicated by the formation of a silver chloride (AgCl) precipitate.

Methodology:

  • Four separate test tubes are prepared, each containing a solution of silver nitrate in aqueous ethanol.

  • An equal amount of each butyl chloride isomer (1-chlorobutane, 2-chlorobutane, this compound, and 2-chloro-2-methylpropane) is added to a respective test tube.

  • The time taken for a precipitate of AgCl to appear is recorded for each reaction. A faster precipitation indicates a faster Sₙ1 reaction rate.

Expected Observations:

  • 2-Chloro-2-methylpropane: A rapid, almost instantaneous, formation of a white precipitate of AgCl.

  • 2-Chlorobutane: A slower formation of a precipitate, which may require gentle warming to proceed at a noticeable rate.

  • 1-Chlorobutane and this compound: Little to no precipitate formation, even upon heating, indicating a very slow or non-existent Sₙ1 reaction.

Experiment 2: Sₙ2 Reactivity - Reaction with Sodium Iodide in Acetone

Objective: To compare the rates of Sₙ2 reaction for the four butyl chloride isomers. The reaction rate is indicated by the formation of a sodium chloride (NaCl) precipitate.

Methodology:

  • Four separate test tubes are prepared, each containing a solution of sodium iodide in acetone.

  • An equal amount of each butyl chloride isomer is added to a respective test tube.

  • The time taken for a precipitate of NaCl to form is recorded. A faster precipitation indicates a faster Sₙ2 reaction rate.

Expected Observations:

  • 1-Chlorobutane: Rapid formation of a white precipitate of NaCl.

  • This compound: A slower formation of a precipitate compared to 1-chlorobutane due to increased steric hindrance.

  • 2-Chlorobutane: A very slow formation of a precipitate, likely requiring heating.

  • 2-Chloro-2-methylpropane: No observable precipitate, as the Sₙ2 reaction is sterically hindered to the point of being non-reactive under these conditions.

Reaction Mechanisms and Logical Workflow

The following diagrams illustrate the signaling pathways for the Sₙ1 and Sₙ2 reactions and a logical workflow for comparing the reactivity of the butyl chloride isomers.

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack RX Tertiary Alkyl Halide ((CH₃)₃CCl) Carbocation Tertiary Carbocation ((CH₃)₃C⁺) RX->Carbocation Slow LeavingGroup Leaving Group (Cl⁻) Carbocation_step2 Tertiary Carbocation ((CH₃)₃C⁺) Nucleophile Nucleophile (e.g., H₂O) Product Product ((CH₃)₃COH₂⁺) Carbocation_step2->Product Fast

Caption: Sₙ1 Reaction Pathway for 2-Chloro-2-methylpropane.

SN2_Pathway cluster_concerted Concerted Step Reactants Nucleophile (Nu⁻) + Primary Alkyl Halide (R-CH₂Cl) TransitionState Transition State [Nu---CH₂(R)---Cl]⁻ Reactants->TransitionState Backside Attack Products Product (Nu-CH₂R) + Leaving Group (Cl⁻) TransitionState->Products

Caption: Sₙ2 Reaction Pathway for Primary Butyl Chlorides.

Reactivity_Comparison_Workflow Start Select Butyl Chloride Isomer Classify Classify Carbon Center (Primary, Secondary, Tertiary) Start->Classify Primary Primary Classify->Primary e.g., 1-Chlorobutane, This compound Secondary Secondary Classify->Secondary e.g., 2-Chlorobutane Tertiary Tertiary Classify->Tertiary e.g., 2-Chloro-2-methylpropane Hindrance Consider Steric Hindrance (n-butyl vs. isobutyl) Primary->Hindrance SN1_SN2_possible Sₙ1 / Sₙ2 Possible (Condition Dependent) Secondary->SN1_SN2_possible SN1_favored Sₙ1 Favored Tertiary->SN1_favored SN2_favored Sₙ2 Favored Reactivity Predict Relative Reactivity SN2_favored->Reactivity SN1_SN2_possible->Reactivity SN1_favored->Reactivity Hindrance->SN2_favored

Caption: Workflow for Comparing Butyl Chloride Reactivity.

References

A Comparative Guide to Isobutylating Agents: Alternatives to 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and scalability. 1-Chloro-2-methylpropane (isobutyl chloride) is a common and cost-effective reagent for introducing an isobutyl group. However, its moderate reactivity often necessitates harsh reaction conditions. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the optimal isobutylating agent for specific synthetic challenges.

Comparison of Isobutylating Agents: Reactivity and Application

The choice of an isobutylating agent is fundamentally dictated by the nature of the nucleophile and the desired reaction mechanism (e.g., S(_N)2, S(_N)1, Friedel-Crafts). The primary alternatives to this compound fall into three main categories: other isobutyl halides, isobutyl sulfonates, and organometallic reagents.

Isobutyl Halides: A Matter of Leaving Group Ability

The reactivity of isobutyl halides in nucleophilic substitution reactions is directly related to the leaving group ability of the halide. For S(_N)2 reactions, the reactivity trend is I > Br > Cl > F.[1] This is because the iodide ion is the weakest base and thus the most stable leaving group.[1]

  • 1-Bromo-2-methylpropane (B43306) (Isobutyl Bromide): More reactive than its chloro-analogue, isobutyl bromide often provides higher yields and allows for milder reaction conditions. It is a versatile reagent for the alkylation of a wide range of nucleophiles, including enolates, phenoxides, and amines.

  • 1-Iodo-2-methylpropane (Isobutyl Iodide): As the most reactive of the isobutyl halides, isobutyl iodide is employed when other halides fail to react.[2] Its high reactivity, however, can sometimes lead to side reactions and it is generally more expensive.

Isobutyl Sulfonates: Superior Leaving Groups for Enhanced Reactivity

Sulfonate esters, such as tosylates, mesylates, and triflates, are among the most effective leaving groups in organic synthesis, often surpassing even iodide.[3] This enhanced reactivity allows for alkylations to proceed under milder conditions and often with higher yields. These reagents are typically prepared from isobutanol.

  • Isobutyl Tosylate (Isobutyl p-toluenesulfonate): A highly effective alkylating agent, isobutyl tosylate is significantly more reactive than isobutyl halides. It is particularly useful for alkylating less reactive nucleophiles or when steric hindrance is a concern.

Organometallic Reagents: For Carbon-Carbon Bond Formation

When the goal is to form a new carbon-carbon bond using a nucleophilic isobutyl group, organometallic reagents are the standard choice.

  • Isobutylmagnesium Halides (Grignard Reagents): These are powerful nucleophiles and strong bases, ideal for reacting with electrophilic carbons such as those in aldehydes, ketones, and epoxides.

  • Lithium Diisobutylcuprate (Gilman Reagents): As "softer" nucleophiles compared to Grignard reagents, organocuprates are particularly effective for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.

Quantitative Data Summary

The following tables provide a summary of physical properties and comparative reactivity for various isobutylating agents.

Table 1: Physical Properties of Isobutylating Agents

ReagentFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₄H₉Cl92.5768-69
1-Bromo-2-methylpropaneC₄H₉Br137.0291-93
1-Iodo-2-methylpropaneC₄H₉I184.02120-121
Isobutyl TosylateC₁₁H₁₆O₃S228.31Decomposes
Isobutylmagnesium BromideC₄H₉BrMg161.32N/A (solution)
Lithium DiisobutylcuprateC₈H₁₈CuLi180.72N/A (solution)

Table 2: Comparative Performance in C-Alkylation of Diethyl Malonate

This reaction is a classic example of C-alkylation, where the enolate of diethyl malonate acts as the nucleophile. The general trend shows increased reactivity down the halide group.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaOEtEthanol (B145695)Reflux~6Moderate[3]
1-Bromo-2-methylpropaneNaOEtEthanolReflux~4Good[4]
1-Iodo-2-methylpropaneNaOEtEthanolReflux~2High[2]

*Note: Specific yield percentages are highly dependent on the precise reaction conditions and scale. The terms "Moderate," "Good," and "High" are used to indicate the general trend in reactivity.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Alkylation_Workflow General Workflow for a Nucleophilic Alkylation Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Prepare Nucleophile & Reagent mix Combine Reactants (Control Temperature) reagents->mix solvent Choose Anhydrous Solvent solvent->mix base Select Base (if required) base->mix monitor Monitor Progress (TLC, GC-MS) mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography, Distillation) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for a nucleophilic alkylation experiment.

Reagent_Choice Logical Flow for Selecting an Isobutylating Agent start Define Synthetic Goal q1 Type of Bond to Form? start->q1 q3 Alkylation of Aromatic Ring? q1->q3 C-Aryl cc_bond C-C Bond q1->cc_bond C-C cx_bond C-Heteroatom Bond (C-O, C-N) q1->cx_bond C-X q2 Nucleophile Reactivity? halides Use Isobutyl Halide (Cl < Br < I) q2->halides High sulfonates Use Isobutyl Sulfonate (e.g., Tosylate) q2->sulfonates Low / Sterically Hindered friedel_crafts Use Isobutylene + Acid Catalyst (Friedel-Crafts) q3->friedel_crafts grignard Use Grignard Reagent (for carbonyls, epoxides) cc_bond->grignard gilman Use Gilman Reagent (for conjugate addition) cc_bond->gilman cx_bond->q2

Caption: Logical flow for selecting an appropriate isobutylating agent.

Experimental Protocols

The following are representative protocols for key alkylation reactions.

Protocol 1: C-Alkylation of Diethyl Malonate with Isobutyl Bromide

This protocol describes the formation of diethyl isobutylmalonate, a common step in the malonic ester synthesis.[4]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl malonate

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium metal (1.0 eq) to absolute ethanol (approx. 10 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen). Stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 15-20 minutes.

  • Alkylation: Add 1-bromo-2-methylpropane (1.05 eq) dropwise to the stirred solution. Heat the mixture to reflux. The reaction progress can be monitored by TLC. A typical reaction time is 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Isobutyl Tosylate from Isobutanol

This protocol details the conversion of an alcohol to a highly reactive tosylate leaving group.

Materials:

  • Isobutanol (2-methyl-1-propanol)

  • Pyridine (B92270) or Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of isobutanol (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) at 0 °C under an inert atmosphere.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 4 hours or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isobutyl tosylate, which can be used directly or purified further by chromatography if necessary.

Conclusion

While this compound is a viable option for isobutylation, its alternatives offer a broader range of reactivity, enabling more efficient and versatile synthetic strategies. Isobutyl bromide and iodide provide increased reactivity for standard S(_N)2 reactions. Isobutyl tosylates are superior for challenging alkylations of less reactive nucleophiles. For direct C-C bond formation, Grignard and Gilman reagents are indispensable. The choice of reagent should be carefully considered based on the specific substrate, desired reaction outcome, and economic factors. The provided data and protocols serve as a foundational guide for making an informed selection.

References

A Comparative Guide to the Quantification of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 1-Chloro-2-methylpropane (also known as isobutyl chloride) is critical for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.

Overview of Analytical Methods

The primary analytical techniques for the quantification of the volatile compound this compound are Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is generally less suitable for such volatile analytes unless derivatization is employed. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also presents a powerful, non-destructive alternative for purity assessment and quantification.

Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-based methods are the most prevalent for volatile compounds like this compound due to their high resolution and sensitivity.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGC-FIDGC-MSqNMR (¹H)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL~0.3% (w/w)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Precision (%RSD) < 5%< 3%< 2%
Selectivity GoodExcellentExcellent
Notes Robust and cost-effective for routine analysis.Provides definitive identification.Primary analytical method, requires no reference standard of the analyte itself.

The data presented are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in bulk samples and as a residual solvent.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold for 2 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Standard and Sample Preparation:

  • Solvent: Dichloromethane or a suitable solvent in which this compound is soluble and which does not interfere with the analysis.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dilute with the solvent to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and definitive identification, making it ideal for trace-level quantification and impurity profiling.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Same as GC-FID.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode:

    • Full Scan: For qualitative identification (e.g., m/z 40-200).

    • Selected Ion Monitoring (SIM): For quantitative analysis. Characteristic ions for this compound include m/z 57 (base peak), 41, and 56.[1]

Standard and Sample Preparation:

  • Follow the same procedure as for GC-FID.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. A certified reference material (CRM) of a different compound is used as an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard.

  • The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Method Selection Workflow

The choice of the analytical method is guided by the specific requirements of the analysis.

MethodSelection start Define Analytical Goal quant_or_qual Quantification or Identification? start->quant_or_qual level Trace or Bulk Analysis? quant_or_qual->level Quantification qual_ms Qualitative GC-MS quant_or_qual->qual_ms Identification routine_or_definitive Routine QC or Definitive ID? level->routine_or_definitive Bulk gc_ms GC-MS level->gc_ms Trace primary_method Primary Method Required? routine_or_definitive->primary_method Definitive ID gc_fid GC-FID routine_or_definitive->gc_fid Routine QC primary_method->gc_ms No qnmr qNMR primary_method->qnmr Yes

Caption: Workflow for selecting an analytical method for this compound.

Experimental Workflow for GC Analysis

A typical workflow for the quantitative analysis of this compound using gas chromatography.

GC_Workflow prep_standards Prepare Standard Solutions inject Inject Standards & Sample prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject gc_setup GC System Setup (Column, Temp, Flow) gc_setup->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Concentration integrate->calculate calibrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for GC-based quantification.

References

Navigating Analytical Crossroads: A Comparative Guide to GC-MS and ¹H NMR for the Analysis of 1-Chloro-2-methylpropane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of reaction products are paramount. When 1-chloro-2-methylpropane undergoes chemical transformation, typically yielding a mixture of substitution (2-methyl-2-propanol) and elimination (2-methylpropene) products, selecting the optimal analytical technique is a critical decision. This guide provides a detailed comparison of two powerhouse analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, for the analysis of this specific reaction mixture. We will delve into experimental protocols, present comparative data, and explore the distinct advantages and limitations of each method.

The reaction of this compound can proceed via competing SN1/E1 or E2 pathways, depending on the reaction conditions such as the solvent and the nature of the base used.[1][2] The resulting primary products are 2-methyl-2-propanol (tert-butanol) from hydrolysis or substitution, and 2-methylpropene (isobutylene) from elimination.[1][3][4][5] The unreacted starting material may also be present in the final mixture. Accurate quantification of these components is crucial for reaction optimization, kinetic studies, and purity assessment of the desired product.

At a Glance: GC-MS vs. ¹H NMR

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Proton Nuclear Magnetic Resonance (¹H NMR)
Principle Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by ionization and mass-based detection.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[1]
Primary Strengths High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification through mass spectral libraries.[6][7]Provides absolute quantification without a specific reference standard of the analyte (qNMR), is non-destructive, and offers rich structural information of all components simultaneously.[1][5]
Primary Weaknesses Requires volatile and thermally stable analytes, and quantification typically requires calibration with standards for each component.[1]Lower sensitivity compared to GC-MS for trace impurities, and potential for signal overlap in complex mixtures which can complicate quantification.[1][6]
Sample Preparation Typically involves dilution in a suitable volatile solvent. Derivatization may be needed for less volatile or thermally labile compounds.[6][8]Simple dissolution in a deuterated solvent containing an internal standard. No derivatization is required for the target analytes.[5][6]
Analysis Time Generally longer per sample due to chromatographic run times.[6]Faster per sample, especially for screening purposes.[6]

Quantitative Data Comparison

The following table summarizes hypothetical yet representative quantitative data for the analysis of a reaction mixture containing this compound and its primary products by GC-MS and ¹H NMR.

AnalyteMethodKey ParameterValueLimit of Quantification (LOQ)
This compoundGC-MSRetention Time~4.5 min4.5 ppm[4][9]
¹H NMRChemical Shift (δ)3.35 ppm (d, 2H), 2.05 ppm (m, 1H), 1.05 ppm (d, 6H)[3]~0.05% (w/w)
2-MethylpropeneGC-MSRetention Time~2.1 min~5 ppm
¹H NMRChemical Shift (δ)4.68 ppm (s, 2H), 1.74 ppm (s, 6H)~0.05% (w/w)
2-Methyl-2-propanolGC-MSRetention Time~3.8 min4.5 ppm[4][9]
¹H NMRChemical Shift (δ)1.28 ppm (s, 9H), ~1.5-2.0 ppm (s, 1H, variable)~0.05% (w/w)

Note: GC retention times are highly dependent on the specific column and temperature program and are presented here for illustrative purposes. NMR chemical shifts are relative to a TMS standard and can vary slightly based on the solvent used.

Experimental Protocols

GC-MS Analysis Protocol

This protocol is designed for the quantification of this compound and 2-methyl-2-propanol.[4][9]

  • Sample Preparation:

    • Prepare a stock solution of the reaction mixture by diluting a known mass in a suitable solvent like methanol (B129727) or dichloromethane.

    • Create a series of calibration standards for this compound and 2-methyl-2-propanol in the same solvent.

    • For quantitative analysis, an internal standard (e.g., undecane) can be added to both the sample and calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-624, DB-502 (60 m x 0.32 mm x 1.8 µm), or similar mid-polarity column.[4]

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 200°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 35-200) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

¹H NMR Spectroscopy Protocol

This protocol is suitable for the simultaneous quantification of the starting material and all major products.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz spectrometer or higher.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters for Quantitative Analysis (qNMR):

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a delay of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration).

      • Number of Scans: 8 to 16, depending on the sample concentration.

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the area of a well-resolved peak for each compound (starting material, products, and internal standard).

    • Calculate the concentration of each analyte using the following formula:

      • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) * Purity_IS

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Reaction Mixture B Dilution in Volatile Solvent A->B C Addition of Internal Standard B->C D Injection into GC C->D E Chromatographic Separation D->E F Elution to MS E->F G Ionization (EI) F->G H Mass Analysis G->H I Data Acquisition H->I J Quantification via Calibration Curve I->J Data Processing

Caption: Workflow for GC-MS analysis of reaction products.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Reaction Mixture B Dissolution in Deuterated Solvent A->B C Addition of Internal Standard B->C D Sample placed in Magnet C->D E RF Pulse Application D->E F Signal Acquisition (FID) E->F G Quantification via Integration F->G Data Processing

References

Navigating the Reaction Pathways of 1-Chloro-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the factors governing chemical reactivity is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. This guide provides an in-depth analysis of the substitution and elimination reactions of 1-chloro-2-methylpropane, a primary alkyl halide with significant steric hindrance near the reaction center. We will objectively compare its reactivity with alternative substrates and provide supporting data and detailed experimental protocols to validate the structure of its reaction products.

Competing Reaction Mechanisms: A Delicate Balance

This compound serves as an interesting case study in the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The structure of the substrate—a primary halide with a bulky isobutyl group—creates a unique reactivity profile that is highly sensitive to reaction conditions.

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway is generally favored for primary alkyl halides. However, the presence of a methyl group on the carbon adjacent to the electrophilic center in this compound introduces steric hindrance, which can slow down the backside attack of the nucleophile characteristic of SN2 reactions.[1]

  • E2 (Elimination Bimolecular): Strong, bulky bases favor the E2 pathway, leading to the formation of an alkene.[2] Due to the steric hindrance of the base, the less substituted alkene (Hofmann product) is often the major product.[3]

  • SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular): These pathways proceed through a carbocation intermediate. While primary alkyl halides like this compound are generally poor substrates for these reactions due to the instability of the primary carbocation, rearrangement to a more stable tertiary carbocation can occur under certain conditions, such as in the presence of a weak nucleophile in a polar protic solvent.[4][5]

Comparative Analysis of Product Distribution

The product distribution from the reactions of this compound is highly dependent on the nature of the nucleophile/base and the solvent. The following tables summarize the expected major products and compare the reactivity with other butyl chloride isomers.

Table 1: Product Distribution for Reactions of this compound under Various Conditions

Reagent/ConditionMajor Reaction Pathway(s)Major Product(s)Rationale
Sodium Ethoxide (NaOEt) in Ethanol (B145695) (EtOH) SN2 / E21-Ethoxy-2-methylpropane & 2-MethylpropeneSodium ethoxide is a strong, unhindered base and a good nucleophile, leading to a competition between substitution and elimination.[6][7]
Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910) E22-MethylpropenePotassium tert-butoxide is a strong, sterically hindered base that favors elimination over substitution, and the Hofmann (less substituted) product is major.[2][3]
Ethanol (EtOH), heat SN1 / E1 (with rearrangement)tert-Butyl ethyl ether & 2-MethylpropeneSolvolysis with a weak nucleophile/base can promote unimolecular pathways. The initially formed primary carbocation can rearrange to a more stable tertiary carbocation.

Table 2: Comparison of Reactivity of Butyl Chloride Isomers

Alkyl HalideTypeFavored SN2 ConditionsFavored SN1/E1 ConditionsComments
1-Chlorobutane PrimaryHigh reactivityVery low reactivityLess sterically hindered than this compound, leading to a faster SN2 reaction.[1]
This compound PrimaryModerate reactivityLow reactivity (rearrangement possible)Steric hindrance slows the SN2 reaction compared to 1-chlorobutane.
2-Chlorobutane SecondaryLow reactivityModerate reactivityCan undergo both SN2 and SN1/E1, depending on conditions.
tert-Butyl Chloride (2-Chloro-2-methylpropane) TertiaryNo SN2 reactivityHigh reactivityForms a stable tertiary carbocation, readily undergoing SN1 and E1 reactions.[8] With a strong base, E2 is favored.[9]

Experimental Protocols

Experiment 1: Reaction of this compound with Sodium Ethoxide

Objective: To determine the ratio of substitution (1-ethoxy-2-methylpropane) to elimination (2-methylpropene) products.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (e.g., 2 M)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (e.g., 10 mmol) in anhydrous ethanol.

  • Add the sodium ethoxide solution (e.g., 12 mmol) to the flask.

  • Heat the mixture to reflux for a specified time (e.g., 2 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analyze the product mixture using GC-MS to identify and quantify the substitution and elimination products. The relative peak areas in the gas chromatogram can be used to determine the product ratio.

Experiment 2: Reaction of this compound with Potassium tert-Butoxide

Objective: To demonstrate the preferential formation of the elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide solution in tert-butanol (e.g., 1 M)

  • Anhydrous tert-butanol

  • Gas collection apparatus or GC-MS for analysis

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the potassium tert-butoxide solution.

  • Slowly add this compound to the solution at a controlled temperature (e.g., 50 °C).

  • The gaseous product, 2-methylpropene, can be collected and its volume measured, or the reaction mixture can be worked up as in Experiment 1 and analyzed by GC-MS. The primary product expected is 2-methylpropene.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships between the substrate, reagents, and potential reaction pathways.

G Reaction Pathways of this compound sub This compound pathway1 SN2 / E2 Competition sub->pathway1 pathway2 E2 (Hofmann) sub->pathway2 pathway3 SN1 / E1 (Rearrangement) sub->pathway3 reagent1 Strong, Unhindered Base (e.g., NaOEt) reagent1->pathway1 reagent2 Strong, Hindered Base (e.g., KOtBu) reagent2->pathway2 reagent3 Weak Nucleophile/Base (e.g., EtOH, H2O) reagent3->pathway3 product1 Substitution Product (1-Ethoxy-2-methylpropane) pathway1->product1 SN2 product2 Elimination Product (2-Methylpropene) pathway1->product2 E2 pathway2->product2 pathway3->product1 SN1 pathway3->product2 E1

Caption: Competing reaction pathways for this compound.

G SN1/E1 Pathway with Carbocation Rearrangement start This compound primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation Slow step1 Loss of Cl- tertiary_carbocation Tertiary Carbocation (Stable) primary_carbocation->tertiary_carbocation Fast rearrangement 1,2-Hydride Shift sn1_product SN1 Product tertiary_carbocation->sn1_product e1_product E1 Product tertiary_carbocation->e1_product nucleophile Nucleophile (NuH) (e.g., EtOH) nucleophile->sn1_product Attack base Base (B:) (e.g., EtOH) base->e1_product Proton removal

Caption: Carbocation rearrangement in the SN1/E1 pathway.

References

A Comparative Analysis of the Solvolysis Rates of 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the solvolysis rates of 1-chloro-2-methylpropane, a primary alkyl halide, with other alkyl halides. The significant difference in reaction rates, driven by the underlying reaction mechanisms, is highlighted through experimental data. This analysis is crucial for understanding reaction kinetics and selecting appropriate substrates and conditions in organic synthesis.

Introduction to Solvolysis and Reaction Mechanisms

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. For alkyl halides, solvolysis typically proceeds through one of two mechanisms: the S(_N)1 (unimolecular nucleophilic substitution) or the S(_N)2 (bimolecular nucleophilic substitution) pathway. The structure of the alkyl halide plays a critical role in determining which mechanism is favored.

  • This compound , being a primary alkyl halide, is expected to react very slowly under solvolysis conditions that favor an S(_N)1 mechanism. Its structure does not readily support the formation of a stable carbocation intermediate.

  • In contrast, tertiary alkyl halides , such as 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), readily undergo solvolysis via the S(_N)1 mechanism due to the stability of the tertiary carbocation intermediate formed in the rate-determining step.

Comparative Solvolysis Rates: Experimental Data

The data reveals a dramatic increase in the reaction rate with increasing substitution at the alpha-carbon.[1] As illustrated in the table below, tert-butyl bromide, a tertiary alkyl halide, reacts over a million times faster than methyl bromide and tens of thousands of times faster than its secondary counterpart, isopropyl bromide.[1] This vast difference underscores the critical role of carbocation stability in the kinetics of S(_N)1 reactions.[1] The solvolysis rate for a primary halide like this compound would be expected to be similarly slow.

Alkyl BromideStructureClassificationRelative Rate of Solvolysis
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

Experimental Protocol: Determination of Solvolysis Rates

The relative rates of S(_N)1 solvolysis can be determined by monitoring the production of the acid byproduct (e.g., HCl or HBr) over time. A common method involves a titration procedure. The following is a generalized protocol for measuring the rate of solvolysis of an alkyl halide, such as tert-butyl chloride, in a mixed solvent system.

Objective: To measure the rate of solvolysis of an alkyl halide in a mixed solvent system (e.g., 50:50 isopropanol (B130326)/water) by monitoring the production of HCl.

Materials:

  • Alkyl halide (e.g., 2-chloro-2-methylpropane)

  • Solvent mixture (e.g., isopropanol and water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

  • Acid-base indicator (e.g., bromophenol blue)

  • Erlenmeyer flasks, pipettes, burette, stopwatch

Procedure:

  • Preparation: Prepare a solution of the alkyl halide in the chosen solvent system. In a separate flask, prepare a solution of the solvent system with a few drops of the indicator.

  • Initiation of Reaction: At time zero, mix the alkyl halide solution with the indicator solution and start the stopwatch.

  • Titration: The solvolysis reaction produces HCl, which will cause the indicator to change color. Periodically, titrate the reaction mixture with the standardized NaOH solution to neutralize the acid being formed. The endpoint is reached when the indicator color persists for a short period.

  • Data Collection: Record the volume of NaOH added and the time at which the endpoint is reached for several intervals.

  • Calculation of Rate Constant: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HCl produced. The first-order rate constant (k) can then be determined by plotting the natural logarithm of the alkyl halide concentration versus time. The slope of this line will be equal to -k.

Factors Affecting Solvolysis Rates

The significant difference in solvolysis rates between primary and tertiary alkyl halides is primarily attributed to the stability of the carbocation intermediate formed during the rate-determining step of the S(_N)1 reaction.

Caption: Substrate structure and carbocation stability dictate solvolysis rates.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of an alkyl halide solvolysis reaction.

ExperimentalWorkflow prep Prepare Alkyl Halide and Solvent/Indicator Solutions mix Mix Solutions (Start Timer) prep->mix titrate Titrate with NaOH at Intervals mix->titrate record Record Time and Volume of NaOH titrate->record plot Plot ln[Alkyl Halide] vs. Time record:s->plot:n calculate Calculate Rate Constant (k) from Slope plot->calculate

Caption: Workflow for determining the rate constant of a solvolysis reaction.

References

A Comparative Spectroscopic Analysis of 1-Chloro-2-methylpropane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-chloro-2-methylpropane and its structural isomers: 2-chloro-2-methylpropane (B56623), 1-chlorobutane (B31608), and 2-chlorobutane (B165301). The structural nuances between these C4H9Cl isomers, while subtle, result in distinct spectroscopic fingerprints. This analysis focuses on the key differentiating features in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra (MS), providing experimental data to facilitate their unambiguous identification.

Isomeric Relationship

The four isomers of C4H9Cl can be categorized based on their carbon skeleton and the position of the chlorine atom. 1-Chlorobutane and 2-chlorobutane are constitutional isomers with a straight-chain butane (B89635) skeleton, differing in the location of the chlorine atom. This compound and 2-chloro-2-methylpropane both possess a branched isobutane (B21531) skeleton.

isomers cluster_straight Butane Skeleton cluster_branched Isobutane Skeleton 1-Chlorobutane 1-Chlorobutane 2-Chlorobutane 2-Chlorobutane 1-Chlorobutane->2-Chlorobutane Positional Isomers This compound This compound 1-Chlorobutane->this compound Skeletal Isomers 2-Chloro-2-methylpropane 2-Chloro-2-methylpropane 2-Chlorobutane->2-Chloro-2-methylpropane Skeletal Isomers This compound->2-Chloro-2-methylpropane Positional Isomers

Caption: Isomeric relationships of C4H9Cl compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration ratios are characteristic for each compound. For instance, the integrated proton ratios alone are sufficient to distinguish all four isomers.[1]

IsomerStructure¹H NMR Chemical Shifts (δ, ppm) & SplittingIntegration Ratio
This compound (CH₃)₂CHCH₂Cl~3.30 (d, 2H, -CH₂Cl), ~2.0 (m, 1H, -CH-), ~1.0 (d, 6H, -CH₃)2:1:6
2-Chloro-2-methylpropane (CH₃)₃CCl~1.6 (s, 9H, -CH₃)9
1-Chlorobutane CH₃CH₂CH₂CH₂Cl~3.5 (t, 2H, -CH₂Cl), ~1.8 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)2:2:2:3
2-Chlorobutane CH₃CHClCH₂CH₃~4.0 (m, 1H, -CHCl-), ~1.7 (m, 2H, -CH₂-), ~1.5 (d, 3H, -CHClCH₃), ~1.0 (t, 3H, -CH₂CH₃)1:2:3:3

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear distinction between the isomers. 1-chlorobutane and 2-chlorobutane both exhibit four distinct carbon signals, while this compound shows three, and the highly symmetrical 2-chloro-2-methylpropane displays only two.[2][3][4][5]

IsomerStructureNumber of ¹³C Signals¹³C NMR Chemical Shifts (δ, ppm)
This compound (CH₃)₂CHCH₂Cl3~52 (-CH₂Cl), ~31 (-CH-), ~20 (-CH₃)
2-Chloro-2-methylpropane (CH₃)₃CCl2~67 (C-Cl), ~34.5 (-CH₃)[4]
1-Chlorobutane CH₃CH₂CH₂CH₂Cl4~45 (-CH₂Cl), ~35 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃)
2-Chlorobutane CH₃CHClCH₂CH₃4~60 (-CHCl-), ~34 (-CH₂-), ~25 (-CHClCH₃), ~11 (-CH₂CH₃)

Infrared (IR) Spectroscopy

While all four isomers exhibit C-H stretching and bending vibrations, their fingerprint regions (approximately 1500-400 cm⁻¹) are unique and can be used for definitive identification. The C-Cl stretching frequency also provides diagnostic information.

IsomerStructureC-H Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound (CH₃)₂CHCH₂Cl~2880-3080[1]~580-780[1]~1140-1175 (C-C-C skeletal)[1]
2-Chloro-2-methylpropane (CH₃)₃CCl~2880-3080[6]~580-780[6]~1200-1255 (C-C-C skeletal)[6]
1-Chlorobutane CH₃CH₂CH₂CH₂Cl~2880-3080[3]~580-780[3]~1300-1500 (C-H bend)[3]
2-Chlorobutane CH₃CHClCH₂CH₃~2880-3080~580-780~1300-1500 (C-H bend)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of these isomers results in distinct fragmentation patterns. While the molecular ion peaks (M⁺ and M+2 due to ³⁵Cl and ³⁷Cl isotopes) are often weak, the base peaks are highly indicative of the structure.[7]

IsomerStructureMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)
This compound (CH₃)₂CHCH₂Cl92, 944357, 56, 49/51
2-Chloro-2-methylpropane (CH₃)₃CCl92, 94 (often absent)5777/79
1-Chlorobutane CH₃CH₂CH₂CH₂Cl92, 945663/65, 49/51, 43, 29
2-Chlorobutane CH₃CHClCH₂CH₃92, 945763/65, 49/51, 29

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

A sample of the chloroalkane (typically 5-20 mg for ¹H and 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference, setting the 0.0 ppm mark.[8] The solution is then transferred to an NMR tube. For ¹³C NMR, a proton-decoupled mode is typically used to produce singlet peaks for each unique carbon environment. The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phasing and baseline correction. For ¹H NMR, the signals are integrated to determine the proton ratios.

Infrared (IR) Spectroscopy

For liquid samples like the chloroalkane isomers, a neat spectrum is often obtained. A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first and subsequently subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is commonly used. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of the C4H9Cl isomers based on their spectroscopic data.

workflow start Unknown C4H9Cl Isomer c13_nmr ¹³C NMR: Number of Signals start->c13_nmr h1_nmr ¹H NMR: Integration Ratio c13_nmr->h1_nmr 4 signals iso1 This compound c13_nmr->iso1 3 signals iso2 2-Chloro-2-methylpropane c13_nmr->iso2 2 signals ms Mass Spec: Base Peak h1_nmr->ms Distinguish between 1- and 2-chlorobutane iso3 1-Chlorobutane ms->iso3 m/z 56 iso4 2-Chlorobutane ms->iso4 m/z 57

Caption: Workflow for C4H9Cl isomer identification.

References

Performance of Catalysts in the Dehydrochlorination of 1-Chloro-2-methylpropane and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic dehydrochlorination of alkyl chlorides is a critical transformation in organic synthesis, providing access to valuable alkenes. This guide offers a comparative overview of the performance of various catalysts in reactions analogous to the dehydrochlorination of 1-chloro-2-methylpropane. Due to a scarcity of direct comparative studies on this compound, this report focuses on the dehydrochlorination of structurally related compounds, 1,1,2-trichloroethane (B165190) (1,1,2-TCE) and 1,2-dichloroethane (B1671644) (1,2-DCE). The data presented here can serve as a valuable starting point for catalyst selection and optimization for the dehydrochlorination of this compound to produce isobutylene (B52900).

Catalyst Performance in Analogous Dehydrochlorination Reactions

The following table summarizes the performance of different catalysts in the dehydrochlorination of 1,1,2-TCE and 1,2-DCE. Key performance indicators include conversion and product selectivity under specified reaction conditions.

CatalystSubstrateTemperature (°C)Conversion (%)Product Selectivity (%)Reference
0.6% Cs/Al₂O₃1,1,2-Trichloroethane260-Dichloroethylene: 92.09, Vinyl chloride: 3.29, Chloroacetylene: 4.62[1]
0.6% Ba/Al₂O₃1,1,2-Trichloroethane260-Dichloroethylene: 91.77, Vinyl chloride: 6.54, Chloroacetylene: 1.69[1]
Nitrogen-Doped Activated Carbon (5:10-N-AC)1,2-Dichloroethane25085.1 (at 180 h)Vinyl Chloride Monomer (VCM): >99[2][3]
Boron and Nitrogen Co-doped Activated Carbon (PBSZ–AC-1*)1,2-Dichloroethane250~92.0Vinyl Chloride Monomer (VCM): >99.9[4]
Al₂O₃1,2-Dichloroethane32595-[5][6]
Ba/Al₂O₃1,2-Dichloroethane>325HighHigh for Vinyl Chloride[5][6]

Experimental Protocols

The following are generalized experimental protocols for gas-phase catalytic dehydrochlorination reactions based on the methodologies reported for analogous substrates. These should be adapted and optimized for the specific case of this compound.

Preparation of Supported Catalysts (e.g., Cs/Al₂O₃, Ba/Al₂O₃)
  • Support Pre-treatment: The alumina (B75360) (Al₂O₃) support is typically calcined at a high temperature (e.g., 500-600 °C) for several hours to remove moisture and organic impurities.

  • Impregnation: The incipient wetness impregnation technique is commonly used. A solution of the metal precursor (e.g., cesium chloride or barium chloride) with a concentration calculated to achieve the desired metal loading is prepared. This solution is added dropwise to the calcined support until the pores are completely filled.

  • Drying and Calcination: The impregnated support is dried in an oven (e.g., at 110-120 °C) overnight to remove the solvent. Subsequently, the catalyst is calcined in a furnace under a flow of air or an inert gas at a specific temperature (e.g., 400-500 °C) for several hours to decompose the precursor and disperse the active metal species on the support.[5][6]

Preparation of Nitrogen-Doped Activated Carbon Catalysts
  • Precursor Mixing: Activated carbon is mixed with a nitrogen-containing precursor, such as melamine (B1676169) or a B₃N₃-containing arylacetylene resin (PBSZ).[2][3][4]

  • Impregnation/Mixing: For solid precursors like melamine, a physical mixture is prepared. For precursors like PBSZ resin, an incipient wetness vacuum impregnation technique using a suitable solvent (e.g., THF) can be employed.[4]

  • Pyrolysis: The mixture is heated in a tubular furnace under an inert atmosphere (e.g., N₂) to a high temperature (e.g., 700 °C) with a controlled heating rate. This process carbonizes the precursor and incorporates nitrogen atoms into the carbon lattice.[4]

Catalytic Activity Testing
  • Reactor Setup: A fixed-bed flow reactor is typically used for gas-phase reactions. The reactor is usually made of quartz or stainless steel and is placed inside a furnace with precise temperature control.[7]

  • Catalyst Loading: A specific amount of the prepared catalyst is loaded into the reactor, often supported on quartz wool.

  • Reaction Procedure:

    • The catalyst is pre-treated in situ by heating it to the reaction temperature under a flow of inert gas (e.g., N₂ or Ar).

    • The reactant, this compound, is vaporized and fed into the reactor along with a carrier gas. The feed rate is controlled using mass flow controllers and a syringe pump for the liquid reactant.

    • The reaction is carried out at a specific temperature and space velocity.

  • Product Analysis: The effluent gas stream from the reactor is analyzed using an online gas chromatograph (GC) equipped with a suitable column and detectors (e.g., FID or TCD) to determine the conversion of the reactant and the selectivity of the products.[8]

Visualizing the Dehydrochlorination Pathway

The dehydrochlorination of this compound is expected to proceed via an elimination reaction to form isobutylene and hydrogen chloride. The following diagram illustrates this proposed reaction pathway.

Dehydrochlorination_Pathway cluster_reactants Reactant cluster_catalyst Catalyst Surface cluster_products Products Reactant This compound ((CH₃)₂CHCH₂Cl) Catalyst Catalyst (e.g., Solid Acid/Base) Reactant->Catalyst Adsorption Product1 Isobutylene ((CH₃)₂C=CH₂) Catalyst->Product1 Elimination Product2 Hydrogen Chloride (HCl) Catalyst->Product2 Elimination

Caption: Proposed reaction pathway for the catalytic dehydrochlorination of this compound.

Logical Workflow for Catalyst Evaluation

The process of evaluating different catalysts for a specific reaction like the dehydrochlorination of this compound follows a systematic workflow. The diagram below outlines the key steps involved in this process.

Catalyst_Evaluation_Workflow cluster_prep Catalyst Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization Prep Catalyst Synthesis (e.g., Impregnation, Pyrolysis) Char Characterization (e.g., XRD, BET, XPS) Prep->Char Activity Catalytic Activity Test (Fixed-bed reactor) Char->Activity Analysis Product Analysis (Gas Chromatography) Activity->Analysis Data Data Interpretation (Conversion, Selectivity, Yield) Analysis->Data Optimization Reaction Condition Optimization (Temperature, Flow Rate) Data->Optimization Optimization->Prep Iterative Improvement

Caption: A typical workflow for the evaluation and optimization of catalysts.

References

Distinguishing Isomers: A Guide to Identifying 1-chloro-2-methylpropane via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1-chloro-2-methylpropane and its structural isomers—2-chloro-2-methylpropane (B56623), 1-chlorobutane (B31608), and 2-chlorobutane (B165301)—using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct spectral fingerprints for each compound. These differences in chemical shifts, signal multiplicities, and the number of unique resonances allow for their unambiguous identification, a critical step in chemical synthesis and drug development.

The structural variations among these C₄H₉Cl isomers, though subtle, result in unique electronic environments for the hydrogen and carbon nuclei within each molecule. These differences are readily elucidated by ¹H and ¹³C NMR spectroscopy, providing a powerful tool for differentiation. This guide presents a detailed comparison of the NMR spectral data for these four isomers, outlines the experimental protocols for data acquisition, and provides a logical workflow for their distinction.

Comparative NMR Spectral Data

The key to distinguishing these isomers lies in the careful analysis of their respective ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration ratios in ¹H NMR are unique to each structure. Similarly, the number of distinct signals in the proton-decoupled ¹³C NMR spectrum provides a clear indication of the molecular symmetry.

¹H NMR Data Summary
IsomerStructureNumber of SignalsChemical Shifts (δ, ppm) & MultiplicityIntegration Ratio
This compound (CH₃)₂CHCH₂Cl3~3.4 (d, 2H), ~2.0 (m, 1H), ~1.0 (d, 6H)2:1:6[1][2]
2-chloro-2-methylpropane (CH₃)₃CCl1~1.6 (s, 9H)9[3]
1-chlorobutane CH₃CH₂CH₂CH₂Cl4~3.5 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H)2:2:2:3[2][4]
2-chlorobutane CH₃CH₂CHClCH₃4~4.0 (m, 1H), ~1.7 (m, 2H), ~1.5 (d, 3H), ~1.0 (t, 3H)1:2:3:3[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. d = doublet, t = triplet, m = multiplet, s = singlet.

¹³C NMR Data Summary
IsomerStructureNumber of SignalsApproximate Chemical Shifts (δ, ppm)
This compound (CH₃)₂CHCH₂Cl352, 31, 20[6]
2-chloro-2-methylpropane (CH₃)₃CCl267, 34[7]
1-chlorobutane CH₃CH₂CH₂CH₂Cl445, 35, 20, 13[4][8]
2-chlorobutane CH₃CH₂CHClCH₃460, 33, 25, 11[9]

Visualizing the Distinctions

The structural differences and the corresponding number of unique signals in both ¹H and ¹³C NMR provide a clear pathway for distinguishing the isomers.

Isomer_Structures cluster_1 This compound cluster_2 2-chloro-2-methylpropane cluster_3 1-chlorobutane cluster_4 2-chlorobutane I1 C(C)(C)CCl I2 C(C)(C)(C)Cl I3 CCCCCl I4 CC(Cl)CC

Figure 1: Structures of the four C₄H₉Cl isomers.

A logical workflow for distinguishing these isomers based on their NMR data can be visualized as a decision tree.

Distinguishing_Workflow cluster_13C ¹³C NMR Analysis cluster_1H ¹H NMR Analysis start Analyze NMR Spectra c_signals Number of ¹³C Signals? start->c_signals h_signals Number of ¹H Signals? start->h_signals c2 2 Signals c_signals->c2 c3 3 Signals c_signals->c3 c4 4 Signals c_signals->c4 isomer_2c2mp 2-chloro-2-methylpropane c2->isomer_2c2mp isomer_1c2mp This compound c3->isomer_1c2mp h_integration Integration Ratio? c4->h_integration h1 1 Signal h_signals->h1 h3 3 Signals h_signals->h3 h4 4 Signals h_signals->h4 h1->isomer_2c2mp h3->isomer_1c2mp h4->h_integration ratio_2223 2:2:2:3 h_integration->ratio_2223 ratio_1233 1:2:3:3 h_integration->ratio_1233 isomer_1cb 1-chlorobutane ratio_2223->isomer_1cb isomer_2cb 2-chlorobutane ratio_1233->isomer_2cb

Figure 2: Workflow for isomer identification using NMR data.

Experimental Protocols

Accurate and reproducible NMR data are essential for the correct identification of isomers. The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of small organic molecules like the chlorobutane isomers.

Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, use approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[3][6][7]

  • Transfer: Transfer the solution to a clean, dry NMR tube. Ensure the solution is free of any solid particles.

¹H NMR Spectroscopy Acquisition
  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity and high resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is common.

    • Number of Scans: For a sufficient concentration, 8 to 16 scans are usually adequate.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Acquisition
  • Instrumentation and Setup: Follow the same initial steps as for ¹H NMR (insertion, locking, and shimming).

  • Decoupling: Use proton broadband decoupling to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is generally sufficient for qualitative spectra.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is often required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

By following these protocols and carefully analyzing the resulting spectra against the provided data, researchers can confidently distinguish this compound from its structural isomers. This analytical rigor is fundamental to ensuring the purity and identity of compounds in research and development.

References

A Comparative Analysis of Infrared and Raman Spectra of 1-chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the vibrational signatures of 1-chloro-2-methylpropane using Infrared (IR) and Raman spectroscopy reveals complementary information crucial for its structural elucidation and characterization. This guide provides a comparative analysis of the spectral data obtained from both techniques, supported by experimental protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Infrared and Raman spectroscopy are powerful analytical techniques that probe the vibrational modes of a molecule. While both methods provide a unique fingerprint based on a molecule's structure, they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, where the scattered light is shifted in frequency due to vibrations that cause a change in the molecule's polarizability. This fundamental difference often results in vibrational modes being active in one technique but not the other, or having significantly different intensities, thus making the two techniques highly complementary.

Comparative Spectral Data

The following table summarizes the key vibrational modes of this compound and their observed frequencies in both Infrared and Raman spectra. This data provides a clear comparison of the activity and position of different molecular vibrations.

Vibrational ModeInfrared (IR) ActiveRaman ActiveApproximate Wavenumber (cm⁻¹) - IRApproximate Wavenumber (cm⁻¹) - Raman
C-H Stretching (asymmetric & symmetric) YesYes~2880 - 3080[1]~2900 - 3000
CH₂ Scissoring YesYes~1450 - 1470[1]~1440 - 1460
CH₃ Asymmetric Bending YesYes~1450 - 1470[1]~1440 - 1460
CH₃ Symmetric Bending (Umbrella mode) YesYes~1370 - 1390~1360 - 1380
C-H Bending/Wagging YesYes~1300 - 1500[1]~1200 - 1300
C-C-C Skeletal Vibrations YesYes~1140 - 1175 & ~840 - 790[1]~800 - 900 & ~1100 - 1200
C-Cl Stretching YesYes~580 - 780[1]~650 - 750

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental methodologies for obtaining the infrared and Raman spectra of liquid this compound are provided below.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample Preparation: As this compound is a liquid at room temperature, no specific sample preparation is required.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Analysis: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Post-Analysis: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried before the next measurement.

Raman Spectroscopy Protocol
  • Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a microscope for sample focusing.

  • Sample Preparation: A small aliquot of this compound is placed in a glass capillary tube or as a droplet on a Raman-inactive substrate such as an aluminum-coated slide.

  • Instrument Calibration: The spectrometer is calibrated using a known standard (e.g., silicon or a polystyrene standard).

  • Sample Focusing: The laser is focused onto the liquid sample through the microscope objective.

  • Data Acquisition: The Raman spectrum is collected over a specific spectral range (e.g., 200-3200 cm⁻¹ Raman shift). The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation or excessive fluorescence. Multiple acquisitions may be averaged to enhance the signal-to-noise ratio.

  • Data Processing: The collected spectrum is corrected for baseline and any potential fluorescence background.

Workflow for Spectral Comparison

The logical flow from sample analysis to comparative interpretation is crucial for a comprehensive understanding of the vibrational properties of this compound.

Spectral Comparison Workflow Workflow for Comparing IR and Raman Spectra of this compound cluster_prep Sample Preparation cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis & Comparison Sample This compound (Liquid) IR_Acquisition FTIR Data Acquisition (ATR) Sample->IR_Acquisition Raman_Acquisition Raman Data Acquisition Sample->Raman_Acquisition IR_Spectrum IR Spectrum IR_Acquisition->IR_Spectrum Peak_Picking Peak Identification & Assignment IR_Spectrum->Peak_Picking Raman_Spectrum Raman Spectrum Raman_Acquisition->Raman_Spectrum Raman_Spectrum->Peak_Picking Comparison Comparative Analysis Peak_Picking->Comparison Interpretation Structural Interpretation Comparison->Interpretation

Figure 1. A flowchart illustrating the workflow for comparing the infrared and Raman spectra of this compound.

Conclusion

The complementary nature of infrared and Raman spectroscopy provides a robust analytical approach for the comprehensive characterization of this compound. While the C-H stretching and bending vibrations are active in both spectra, their relative intensities can differ. The C-Cl stretching vibration is observable in both techniques and is a key diagnostic band for this molecule. By utilizing both IR and Raman spectroscopy, researchers can gain a more complete understanding of the molecular structure and vibrational dynamics of this compound, which is essential for its application in various scientific and industrial fields.

References

Safety Operating Guide

Safe Disposal of 1-Chloro-2-methylpropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proper management and disposal of 1-chloro-2-methylpropane, a highly flammable and hazardous chemical, are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal. Adherence to these protocols is mandatory to comply with regulatory standards and to mitigate risks.

Immediate Safety and Handling Precautions

This compound is classified as a highly flammable liquid and vapor.[1][2][3] Before handling, it is crucial to be familiar with its hazards. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5] Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn at all times.[6] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3][7]

Step-by-Step Disposal Procedure

The standard and recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[5] On-site treatment is not advised due to the chemical's hazardous nature. The following steps outline the process for collecting and preparing the chemical for professional disposal.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound is a halogenated organic solvent and must be managed as a regulated hazardous waste.[4][8][9]

  • Segregate Waste Streams: It is crucial to collect halogenated organic waste separately from non-halogenated waste.[4][10][11][12] This practice is often more cost-effective for disposal and is a common regulatory requirement. Do not mix this compound with other incompatible waste types.[7]

Step 2: Container Selection and Labeling

  • Use Appropriate Containers: Collect waste this compound in a compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle provided by your institution's Environmental Health and Safety (EHS) department.[9] The container must be in good condition, with no leaks or cracks, and have a secure, tightly sealing cap.[5][10]

  • Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4][10] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).[10]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[4]

    • The relevant hazard characteristics (e.g., Flammable, Toxic).[4]

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[4][13]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[4][10][14] Store it in a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials.[4][5] The container should be stored in secondary containment to prevent spills.[4]

  • Volume Limits: Adhere to the maximum accumulation volumes for hazardous waste in your laboratory's SAA. For instance, a common limit is a maximum of 55 gallons of hazardous waste in total.[13]

Step 4: Arranging for Disposal

  • Request Pickup: Once the waste container is nearly full (typically around 75% capacity to allow for expansion), or if you are approaching the SAA volume limit, request a waste collection from your institution's EHS department or a licensed hazardous waste contractor.[4]

  • Do Not Dispose via Drain or Evaporation: Never dispose of this compound down the drain or by allowing it to evaporate in a fume hood.[5][6][9] This is illegal and environmentally harmful.

Step 5: Spill Management

  • Small Spills (<50 mL): If you are trained and it is safe to do so, manage small spills by absorbing the chemical with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[4][8][9] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4][9]

  • Large Spills (>50 mL): For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response team or call 911.[9][10]

Quantitative Disposal and Storage Guidelines

ParameterGuidelineSource
Waste Classification Halogenated Organic Hazardous Waste[4][8][9]
Container Type Chemically compatible (e.g., HDPE, Glass) with a secure cap.[9][10]
Container Fill Level Do not fill completely; recommended max 75-90% capacity.[4][11]
SAA Volume Limit Typically a maximum of 55 gallons of total hazardous waste.[13]
Acutely Toxic Waste Limit For "P-listed" wastes, a maximum of 1 quart may be accumulated.[13]
pH of Aqueous Waste N/A (this compound is non-aqueous). For commingled waste, a pH between 5.5 and 9.5 is often required for certain disposal routes.[12]
Transportation Class Class 3 Flammable Liquid[7]
UN Number UN 1127[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Disposal & Emergency start Identify Waste: This compound segregate Segregate as Halogenated Waste start->segregate container Select Appropriate & Compatible Container segregate->container label_container Affix Hazardous Waste Label (Contents, Hazards, Date) container->label_container add_waste Add Waste to Container (in Fume Hood) store Store in Designated SAA (Closed, Secondary Containment) add_waste->store spill Spill Occurs? add_waste->spill During Transfer check_full Container >75% Full? store->check_full check_full->add_waste No request_pickup Request Pickup from EHS/ Licensed Contractor check_full->request_pickup Yes small_spill Small Spill: Follow Cleanup Protocol spill->small_spill Yes, <50mL large_spill Large Spill: Evacuate & Call Emergency Services spill->large_spill No, >50mL

References

Personal protective equipment for handling 1-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-2-methylpropane

This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as isobutyl chloride). Adherence to these procedures is essential for ensuring laboratory safety.

Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling. It is a highly flammable, colorless liquid with a strong odor.[1]

PropertyValue
Synonyms Isobutyl chloride, Propane, 1-chloro-2-methyl-
CAS Number 513-36-0
Molecular Formula C₄H₉Cl
Molecular Weight 92.57 g/mol
Appearance Colorless liquid[1]
Boiling Point 68 - 69 °C (154.4 - 156.2 °F)[1]
Melting Point -131 °C (-203.8 °F)[1]
Flash Point -7 °C (19.4 °F)[1]
Vapor Pressure 120 mmHg @ 20 °C[1]
Solubility Insoluble in water[1]
Hazard Identification and Exposure Limits

This compound is classified as a highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air.[2][3] While it may cause skin, eye, and respiratory tract irritation, there are currently no established occupational exposure limits (e.g., PEL, TLV) for this chemical.[4][5] Therefore, exposure should be minimized as much as practically possible.

Hazard StatementGHS Classification
H225 Highly flammable liquid and vapour[2][6]

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are general guidelines.

Engineering Controls

The primary line of defense is to handle this chemical in a well-ventilated area.[1][3]

  • Chemical Fume Hood: All work with this compound should be conducted inside a properly functioning chemical fume hood.[4]

  • Grounding: To prevent ignition from static electricity, all metal parts of equipment must be grounded.[1][6] Use explosion-proof electrical and ventilating equipment.[1]

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended for short-term use). Viton® (fluorinated rubber) gloves for longer-term use.[4]Protects against skin contact and absorption.[7] Change gloves immediately if they become contaminated.[4]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield may be required if there is a significant splash hazard.Prevents eye contact with liquid or vapor.
Skin & Body Protection Laboratory coat.[4] Flame-retardant, antistatic protective clothing for larger quantities.[2]Protects skin from splashes and contamination of personal clothing.
Respiratory Protection Required when vapors or aerosols are generated, or if ventilation is inadequate. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2]Prevents inhalation of harmful vapors.[7] A respiratory protection program, including training and fit-testing, is required for respirator use.[7]
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or glasses. If required, place the face shield over the goggles.

  • Gloves: Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the lab coat are tucked into the outer glove.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off without touching the outside. Then, remove the inner pair using the same technique.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles, handling them by the sides.

  • Respirator (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][3][6] No smoking in the area.[1][6]

  • The recommended storage temperature is between 2-8°C to maintain stability.[3]

  • Incompatible with strong oxidizing agents and strong bases.[1][4]

Spill Management
  • Small Spills (<50 mL):

    • Evacuate the immediate area and turn off all ignition sources if safe to do so.[4]

    • Wear a minimum of two pairs of nitrile gloves, safety goggles, and a lab coat.[4]

    • Cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • Large Spills (>50 mL):

    • Evacuate the laboratory immediately and alert others.

    • If the spill is outside of a fume hood, pull the fire alarm and exit the building.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal
  • Chemical Waste: Collect all waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[6] Halogenated organic waste should typically be collected in a specific waste stream.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[2]

  • Empty Containers: Empty containers may still contain flammable vapors. Do not rinse them into the drain. Consult your EHS department for procedures on rinsing and disposing of empty containers.

Logical Workflow for PPE Selection

PPE_Workflow start_end start_end decision decision process process ppe ppe warning warning start Start: Handling This compound fume_hood Work in a Chemical Fume Hood? start->fume_hood stop Do Not Proceed fume_hood->stop No ppe_base Minimum PPE: - Lab Coat - Safety Glasses fume_hood->ppe_base Yes splash_risk Risk of Splash or Large Volume? ppe_base->splash_risk ppe_splash Additional PPE: - Chemical Goggles - Face Shield - Flame Retardant Coat splash_risk->ppe_splash Yes ventilation_check Adequate Ventilation (Vapors Contained)? splash_risk->ventilation_check No ppe_splash->ventilation_check ppe_respirator Add Respiratory Protection: - Full-face respirator - ABEK cartridges ventilation_check->ppe_respirator No gloves Hand Protection: - Nitrile (double) - Viton (extended use) ventilation_check->gloves Yes ppe_respirator->gloves proceed Proceed with Work gloves->proceed

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.